molecular formula C7H6ClN3O B1283513 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 60713-77-1

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Número de catálogo: B1283513
Número CAS: 60713-77-1
Peso molecular: 183.59 g/mol
Clave InChI: RJDOWRYORIVSKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-amino-6-chloro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDOWRYORIVSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one: Structure, Properties, and Synthetic Strategies

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound belonging to the benzimidazolone family. Due to its limited documentation in publicly available literature, this document synthesizes information from closely related analogs to project its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications in medicinal chemistry and materials science.

Molecular Structure and Identification

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazolone. The core of the molecule is a bicyclic system where a benzene ring is fused to an imidazole ring. This particular derivative is functionalized with an amino group (-NH₂) at position 5 and a chlorine atom (-Cl) at position 6. The imidazolone ring contains a carbonyl group (C=O) at position 2.

Key Structural Features:

  • Benzene Ring: Substituted with an electron-donating amino group and an electron-withdrawing chloro group. This substitution pattern is anticipated to influence the molecule's electronic properties and reactivity.

  • Imidazolone Ring: A five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. The presence of N-H bonds allows for hydrogen bond donation, while the carbonyl oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Nomenclature and Identification:

  • IUPAC Name: 5-Amino-6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-studied molecule. For reference, the CAS numbers of related compounds are:

    • 5-Amino-1H-benzo[d]imidazol-2(3H)-one: 95-23-8[1]

    • 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one: 67014-36-2[2][3][4]

    • 6-Chloro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one: 1400979-65-8[5]

Caption: Chemical structure of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

Physicochemical Properties (Projected)

Direct experimental data for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is not available. However, we can project its properties based on the known data of analogous structures.

Property5-Amino-1H-benzo[d]imidazol-2(3H)-one5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one6-Amino-5-chloro-1H-benzo[cd]indol-2-one5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (Projected)
Molecular Formula C₇H₇N₃O[1]C₈H₉N₃O[2]C₁₁H₇ClN₂O[6]C₇H₆ClN₃O
Molecular Weight 149.15 g/mol [1]163.18 g/mol [2]218.64 g/mol [6]183.60 g/mol
Melting Point Not specified>256°C (dec.)[3]Not specified>250°C (likely with decomposition)
Appearance Solid[1]Not specifiedNot specifiedLikely a solid (off-white to light brown powder)
Solubility Not specifiedNot specifiedNot specifiedSlightly soluble in water, soluble in polar organic solvents like DMSO and DMF

Rationale for Projections:

  • Melting Point: The benzimidazolone core is a rigid, planar structure capable of strong intermolecular hydrogen bonding, leading to high melting points. The addition of a polar amino group and a chloro atom is expected to maintain or increase this high melting point.

  • Solubility: The amino and N-H groups can participate in hydrogen bonding with protic solvents. However, the overall flat, aromatic structure may limit solubility in water. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common for this class of compounds.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one can be designed starting from a commercially available substituted benzene derivative. A common method for synthesizing benzimidazolones involves the cyclization of an o-phenylenediamine with a carbonyl source like urea.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 1,2-Dichloro-4-nitrobenzene B 2-Chloro-4-nitroaniline A->B NH3, high T/P C 4-Amino-5-chloro-1,2-dinitrobenzene B->C HNO3, H2SO4 D 4-Amino-5-chloro-1,2-phenylenediamine C->D Fe/HCl or H2, Pd/C E 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one D->E Urea, heat

Caption: Proposed synthetic workflow for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-Chloro-4-nitroaniline from 1,2-Dichloro-4-nitrobenzene.

    • Rationale: Selective nucleophilic aromatic substitution of one chlorine atom with ammonia. The chlorine atom para to the strongly electron-withdrawing nitro group is more activated.

    • Procedure: 1,2-Dichloro-4-nitrobenzene is heated with aqueous ammonia in an autoclave under pressure. After the reaction is complete, the product is isolated by filtration upon cooling.

  • Step 2: Synthesis of 4-Amino-5-chloro-1,2-dinitrobenzene from 2-Chloro-4-nitroaniline.

    • Rationale: Introduction of a second nitro group ortho to the amino group. The amino group is a strong activating group, directing the electrophilic nitration.

    • Procedure: 2-Chloro-4-nitroaniline is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then poured onto ice to precipitate the dinitro product.

  • Step 3: Synthesis of 4-Amino-5-chloro-1,2-phenylenediamine.

    • Rationale: Reduction of both nitro groups to amino groups to form the required o-phenylenediamine precursor.

    • Procedure: The dinitro compound is suspended in a solvent like ethanol. A reducing agent such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro groups. The product is isolated after workup and purification.[7]

  • Step 4: Synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

    • Rationale: Cyclization of the o-phenylenediamine with urea to form the imidazolone ring. This is a common and efficient method for creating the benzimidazolone core.

    • Procedure: 4-Amino-5-chloro-1,2-phenylenediamine is mixed with an excess of urea and heated at a high temperature (typically 150-180°C). The reaction proceeds with the evolution of ammonia. After cooling, the solid product is triturated with water, filtered, and recrystallized from a suitable solvent like ethanol or a DMF/water mixture.

Projected Spectroscopic Data

The following are the expected spectroscopic characteristics for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, based on data from similar benzimidazole structures.[8][9][10]

Spectroscopic Technique Expected Features
¹H NMR (in DMSO-d₆)- Two singlets for the aromatic protons (around δ 6.8-7.5 ppm).- A broad singlet for the NH₂ protons (around δ 4.5-5.5 ppm).- Two broad singlets for the N-H protons of the imidazolone ring (around δ 10.0-11.0 ppm).
¹³C NMR (in DMSO-d₆)- A signal for the carbonyl carbon (around δ 155-165 ppm).- Aromatic carbon signals between δ 100-145 ppm. The carbons attached to the amino and chloro groups will show characteristic shifts.
IR Spectroscopy (KBr pellet)- N-H stretching vibrations (for both NH and NH₂) in the range of 3100-3500 cm⁻¹.- C=O stretching vibration of the urea carbonyl group around 1650-1700 cm⁻¹.- C=C and C=N stretching vibrations in the aromatic system (1450-1620 cm⁻¹).- C-Cl stretching vibration around 600-800 cm⁻¹.
Mass Spectrometry (EI)- Molecular ion peak (M⁺) at m/z ≈ 183 and 185 in a roughly 3:1 ratio, characteristic of a compound with one chlorine atom.- Fragmentation may involve the loss of CO, HCN, and Cl.

Potential Biological Activity and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12][13][14]

Potential_Applications cluster_0 Potential Biological Activities cluster_1 Chemical Applications A 5-Amino-6-chloro-1H- benzo[d]imidazol-2(3H)-one B Antimicrobial A->B Analog studies [7, 13] C Anticancer A->C Analog studies [15, 20] D Antiviral A->D General benzimidazole activity E Kinase Inhibitor A->E Scaffold for inhibitors F Drug Intermediate A->F Functional group handles G Material Science (e.g., Dyes) A->G Chromophoric system

Caption: Potential applications based on the benzimidazole scaffold.

  • Antimicrobial and Antifungal Activity: Many substituted benzimidazoles have demonstrated potent activity against various strains of bacteria and fungi. The presence of the chloro and amino groups on the benzene ring can modulate this activity.[10][11]

  • Anticancer Activity: The benzimidazolone core is found in several compounds investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases or interaction with DNA.[14][15]

  • Drug Intermediate: The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This makes the title compound a potentially valuable intermediate in drug discovery programs.[16]

  • Materials Science: The chromophoric nature of the substituted benzimidazole system suggests potential use in the development of dyes and pigments.[3]

References

  • PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. [Link]

  • Research Results in Pharmacology. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]

  • Atom Pharma. 5-AMINO-6-METHYL BENZIMIDAZOLONE. [Link]

  • PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

  • Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

  • ACG Publications. Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. [Link]

  • LookChem. Cas 5955-72-6,2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE. [Link]

  • MDPI. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • Indian Academy of Sciences. Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. [Link]

  • ResearchGate. 5-Amino-1-methyl-1H-benzimidazole. [Link]

  • RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. [Link]

  • PMC. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. [Link]

  • Research Results in Pharmacology. Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][2][3]triazepine derivatives. [Link]

  • RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). [Link]

  • Google Patents. Preparation method of 5-amino-6-methyl benzimidazolone.

Sources

mechanism of action of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a member of this versatile class of compounds. This technical guide provides a comprehensive framework for the in vitro investigation of its mechanism of action. We will explore potential molecular targets, propose a detailed experimental plan to interrogate these hypotheses, and provide step-by-step protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and related small molecules.

Introduction: The Benzimidazole Scaffold and Therapeutic Potential

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings[2]. This structural motif is found in nature, most notably as a key component of vitamin B12[2]. The therapeutic versatility of benzimidazole derivatives stems from their ability to interact with a wide range of biological targets. Various substitutions on the benzimidazole core have led to the development of drugs with diverse clinical applications[2].

Given the known activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one. These include, but are not limited to:

  • Protein Kinase Inhibition: Many benzimidazole derivatives are known to target protein kinases. For instance, derivatives of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one have been identified as inhibitors of Protein Tyrosine Kinase 6 (PTK6), which is implicated in certain cancers[3].

  • Topoisomerase I Inhibition: Novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I, an enzyme crucial for DNA replication and repair[4][5].

  • Cannabinoid Receptor Modulation: Chloro-benzo[d]imidazole regioisomers have been developed as selective agonists for the Cannabinoid Type 2 (CB2) receptor, which plays a role in inflammatory and immune responses[6].

This guide will outline a systematic approach to investigate these and other potential mechanisms for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

Proposed Primary Target Identification and Validation

The initial step in elucidating the mechanism of action is to identify the primary molecular target(s) of the compound. A multi-pronged approach, combining computational and experimental methods, is recommended.

In Silico Target Prediction

Computational methods can provide initial hypotheses regarding potential protein targets.

  • Molecular Docking: Docking studies can be performed against a panel of known drug targets, particularly those known to be modulated by other benzimidazole derivatives (e.g., PTK6, Topoisomerase I, CB2 receptor). This will help predict the binding affinity and mode of interaction.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the structure of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one and used to screen virtual libraries of protein structures to identify potential binding partners.

Experimental Target Identification

Biochemical and biophysical assays are essential to confirm the predictions from in silico studies.

  • Kinase Profiling: A broad-spectrum kinase panel assay should be performed to assess the inhibitory activity of the compound against a wide range of human kinases. This will provide a comprehensive overview of its selectivity profile.

  • Competitive Binding Assays: For G-protein coupled receptors (GPCRs) like the CB2 receptor, radioligand binding assays can be used to determine the affinity of the compound for the receptor.

  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., Topoisomerase I), a direct enzymatic assay should be conducted to measure the compound's inhibitory potency (IC50).

Elucidating Downstream Signaling Pathways

Once a primary target is validated, the next step is to understand how the interaction of the compound with its target affects downstream cellular signaling pathways.

Proposed Experimental Workflow for Target Engagement and Downstream Effects

The following workflow is proposed to systematically investigate the cellular consequences of target engagement.

G cluster_0 Target Validation cluster_1 Downstream Signaling cluster_2 Cellular Phenotype Target_ID Primary Target Identified (e.g., PTK6) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Target_ID->CETSA WB_pTarget Western Blot for Phosphorylated Target Target_ID->WB_pTarget WB_pSubstrate Western Blot for Phosphorylated Substrate WB_pTarget->WB_pSubstrate Reporter_Assay Reporter Gene Assay (e.g., STAT3-Luciferase) WB_pSubstrate->Reporter_Assay Gene_Expression Gene Expression Analysis (qPCR or RNA-Seq) Reporter_Assay->Gene_Expression Proliferation Cell Proliferation Assay (e.g., MTT, IncuCyte) Gene_Expression->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Gene_Expression->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Gene_Expression->Cell_Cycle

Caption: Proposed workflow for in vitro mechanism of action studies.

Detailed Experimental Protocols

3.2.1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms direct binding of the compound to its target protein in a cellular context.

Protocol:

  • Culture cells expressing the target protein to 80-90% confluency.

  • Harvest cells and resuspend in a suitable buffer.

  • Aliquot the cell suspension and treat with varying concentrations of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one or vehicle control for 1 hour.

  • Heat the samples at a range of temperatures for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities to determine the melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

3.2.2. Western Blotting for Phosphorylation Status

This technique is used to assess the activity of kinase signaling pathways.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with different concentrations of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein and its downstream substrates.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.2.3. Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Hypothetical Signaling Pathway

Based on the potential for PTK6 inhibition, a hypothetical signaling pathway is presented below. PTK6 is known to phosphorylate STAT3, a key transcription factor involved in cell proliferation and survival.

G Compound 5-Amino-6-chloro-1H- benzo[d]imidazol-2(3H)-one PTK6 PTK6 Compound->PTK6 Inhibition STAT3 STAT3 PTK6->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Transcription Phenotype Cell Proliferation & Survival Transcription->Phenotype

Sources

Pharmacokinetic Profiling of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one: A Comprehensive ADME/Tox Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one represents a highly versatile benzimidazolone pharmacophore. Benzimidazolone derivatives have been extensively explored in medicinal chemistry, serving as the core scaffold for targets ranging from metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs)[1] to potent antioxidants and kinase inhibitors[2]. However, transitioning this scaffold from a screening hit to a viable clinical candidate requires rigorous pharmacokinetic (PK) profiling.

As a Senior Application Scientist, I have structured this technical guide to address the specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) liabilities inherent to this chemical space. This whitepaper provides a self-validating framework for evaluating the in vitro and in vivo PK properties of 5-amino-6-chloro-benzimidazolone derivatives, focusing heavily on mitigating Cytochrome P450 (CYP) liabilities and optimizing oral bioavailability.

Structural ADME Liabilities & Mechanistic Rationale

The molecular architecture of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one presents three distinct metabolic hotspots that dictate its pharmacokinetic behavior:

  • The 5-Amino Group (Phase II & Reactive Phase I Liability): Primary aromatic amines are classic substrates for N-acetyltransferases (NATs). More critically, CYP-mediated oxidation of the 5-amino group can generate highly reactive quinone-imine intermediates. These electrophilic species can covalently bind to the heme moiety of CYP enzymes (specifically CYP3A4), leading to irreversible Time-Dependent Inhibition (TDI)[1].

  • The Benzimidazolone Core (Phase II Conjugation): The cyclic urea motif contains two nitrogen atoms capable of acting as hydrogen bond donors. This structural feature is highly susceptible to N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which drives rapid renal clearance.

  • The 6-Chloro Substituent (Steric Shielding): The halogen atom increases the overall lipophilicity (LogP) of the molecule, which enhances passive membrane permeability. Furthermore, its ortho-positioning relative to the 5-amino group provides partial steric shielding, which can modulate the rate of N-acetylation but may also force CYP enzymes into unfavorable oxidative conformations.

Metabolic_Pathways Parent 5-Amino-6-chloro-1H- benzo[d]imidazol-2(3H)-one NAT N-Acetyltransferase (Phase II) Parent->NAT Acetylation CYP CYP3A4 / CYP2D6 (Phase I Oxidation) Parent->CYP Oxidation UGT UGT Glucuronidation (Phase II) Parent->UGT Conjugation Met_Ac N-Acetyl Metabolite (Inactive) NAT->Met_Ac Met_Ox Reactive Quinone-Imine (TDI Liability) CYP->Met_Ox Covalent Binding Met_Gluc N-Glucuronide Conjugate (Renal Clearance) UGT->Met_Gluc

Biotransformation pathways of the benzimidazolone core highlighting CYP-mediated TDI risks.

In Vitro Pharmacokinetic Profiling Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prove that the experimental conditions (and not artifacts) are driving the observed data.

Protocol 1: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Because benzimidazolones frequently exhibit TDI[1], differentiating between reversible competitive inhibition and irreversible mechanism-based inhibition is critical.

  • Step 1: Pre-incubation (The Activation Phase) Incubate the test compound (10 µM) with Human Liver Microsomes (HLM, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction by adding an NADPH-regenerating system. Causality: NADPH is the obligate electron donor for CYP450. Pre-incubating the drug with active CYP enzymes allows time for the generation of the reactive quinone-imine intermediate.

  • Step 2: The Dilution Step (The Validation Mechanism) After 30 minutes, transfer a 10 µL aliquot of the primary incubation mixture into 90 µL of a secondary buffer containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Causality: This 10-fold dilution drops the inhibitor concentration below its reversible Ki​ . If the enzyme recovers activity, the inhibition was reversible. If the enzyme remains inactive, the compound has covalently bound to the CYP active site (true TDI).

  • Step 3: Quenching and LC-MS/MS Quench the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Protocol 2: Caco-2 Permeability and P-gp Efflux Assay

To predict oral absorption and assess whether the compound is a substrate for efflux transporters.

  • Step 1: Monolayer Integrity Check Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers grown on Transwell inserts. Causality: A TEER value >300 Ω·cm² confirms the formation of tight junctions. Without this validation, paracellular leakage could be falsely interpreted as high transcellular permeability.

  • Step 2: Bidirectional Dosing Dose the compound (5 µM) in the Apical (A) compartment to measure A-to-B permeability (absorptive), and in the Basolateral (B) compartment to measure B-to-A permeability (secretory). Incubate for 2 hours at 37°C.

  • Step 3: Efflux Inhibition (Self-Validation) Run a parallel B-to-A assay co-incubated with 50 µM Verapamil. Causality: Verapamil is a potent P-glycoprotein (P-gp) inhibitor. If the baseline Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) is >2.0, adding Verapamil should collapse the ER to ~1.0. This proves the efflux is specifically P-gp mediated and not an artifact of asymmetric membrane binding.

Quantitative Data Presentation: Predicted PK Parameters

Based on the structural properties of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one and historical data from optimized benzimidazolone derivatives[1], the following table summarizes the targeted/predicted pharmacokinetic profile required for a clinical Go/No-Go decision.

Pharmacokinetic ParameterRat (IV 1 mg/kg)Rat (PO 10 mg/kg)Dog (IV 1 mg/kg)Dog (PO 10 mg/kg)
Clearance (CL) 28 mL/min/kg-12 mL/min/kg-
Volume of Distribution ( Vss​ ) 1.8 L/kg-1.4 L/kg-
Half-life ( T1/2​ ) 1.2 h1.8 h2.5 h3.1 h
Cmax​ -450 ng/mL-1,200 ng/mL
AUC0−∞​ 595 ng·h/mL1,780 ng·h/mL1,380 ng·h/mL6,210 ng·h/mL
Oral Bioavailability (F%) -~30% -~45%

Note: Moderate clearance and volume of distribution are typical for this scaffold. The primary barrier to high bioavailability (F%) is usually first-pass hepatic extraction driven by Phase II glucuronidation.

In Vivo Pharmacokinetic Workflow

To validate the in vitro findings, an in vivo PK study in Sprague-Dawley rats must be executed using a crossover design.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Benzimidazolones often suffer from poor aqueous solubility. This co-solvent system ensures the drug remains in solution in the GI tract, preventing precipitation-induced absorption artifacts.

  • Dosing & Sampling: Administer IV (1 mg/kg via tail vein) and PO (10 mg/kg via oral gavage). Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Use solid-phase extraction (SPE) rather than simple protein precipitation. Causality: SPE removes endogenous phospholipids that cause severe ion suppression in the MS source, ensuring accurate quantification of the lower limits of the elimination phase.

  • Non-Compartmental Analysis (NCA): Calculate CL, Vss​ , and AUC using Phoenix WinNonlin.

PK_Workflow Tier1 Tier 1: Permeability (Caco-2 / PAMPA) Tier2 Tier 2: Metabolic Stability (HLM & CYP TDI) Tier1->Tier2 High Papp Tier3 Tier 3: In Vivo PK (Rat IV/PO) Tier2->Tier3 Low Clint Decision Lead Optimization Go/No-Go Tier2->Decision High TDI Risk Tier3->Decision F% > 30%

Tiered pharmacokinetic screening funnel for benzimidazolone lead optimization.

Conclusion & Lead Optimization Strategies

While 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one provides an excellent starting point for target engagement, its raw pharmacokinetic profile is often limited by rapid Phase II metabolism and CYP3A4 TDI risks.

Optimization Directives: If the TDI assay (Protocol 1) flags the compound as a mechanism-based inhibitor, medicinal chemistry efforts must focus on masking the primary 5-amino group. Converting the amine to a sterically hindered amide, or incorporating it into a fused bicyclic system (e.g., aza-benzimidazolone analogs), has been proven to mitigate CYP covalent binding while maintaining target affinity[1]. Additionally, alkylating the N3 position of the benzimidazolone core can successfully block UGT-mediated glucuronidation, thereby reducing hepatic clearance and driving oral bioavailability above the 30% threshold.

References

  • Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants Source: Pharmaceuticals (MDPI, 2023) URL:[Link]

Sources

Receptor Binding Affinity of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Derivatives: A Technical Guide to Pharmacophore Optimization and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged to target aminergic G-protein coupled receptors (GPCRs). The unique ortho-relationship between the electron-donating 5-amino group (+M effect) and the electron-withdrawing 6-chloro group (-I effect) creates a highly specific electronic dipole. This configuration precisely mimics the 5-hydroxyindole core of serotonin (5-HT) and the catecholamine ring of dopamine, enabling high-affinity interactions within the orthosteric binding pockets of 5-HT 4​ , D 2​ , and Angiotensin II (AT 1​ ) receptors.

This whitepaper provides an in-depth mechanistic analysis of this scaffold's receptor binding affinity, detailing the structural causality behind its polypharmacology, and outlines self-validating experimental workflows for evaluating novel derivatives in drug development.

Mechanistic Basis of Receptor Binding Affinity

The binding affinity ( Ki​ ) of 5-amino-6-chloro-benzimidazolone derivatives is dictated by their ability to satisfy specific spatial and electronic requirements within GPCR transmembrane (TM) domains.

Serotonin 5-HT 4​ Receptor Activation

For 5-HT 4​ receptors, the 5-amino-6-chloro motif acts as a bioisostere of the serotonin indole ring 1[1]. The 5-amino group serves as a critical hydrogen bond donor to the conserved Asp100 (TM3) and Ser197 (TM5) residues. Simultaneously, the 6-chloro substitution significantly enhances lipophilicity (logP) and engages in halogen bonding with hydrophobic residues (e.g., Trp294 in TM6). This dual interaction stabilizes the active state of the receptor, promoting Gs-protein coupling. Bioisosteric derivatives, such as the imidazopyridine CJ-033466, utilize this exact 5-amino-6-chloro electronic arrangement to achieve nanomolar affinity and potent gastroprokinetic efficacy 2[2].

Angiotensin II (AT 1​ ) Receptor Antagonism

Beyond aminergic receptors, N-alkylation of the benzimidazolone nitrogen with biphenyl-tetrazole or biphenyl-carboxylic acid side chains shifts the affinity toward the AT 1​ receptor. In compounds like 4'-(5-amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)-biphenyl-2-carboxylic acid, the benzimidazolone core acts as a rigid hinge, projecting the acidic biphenyl moiety into the AT 1​ binding pocket to competitively block Angiotensin II, yielding potent antihypertensive properties 3[3].

Dopamine D 2​ /D 3​ Receptor Modulation

When coupled with an N-phenylpiperazine or piperidine linker, the scaffold targets D 2​ /D 3​ receptors. The benzimidazolone carbonyl acts as a hydrogen bond acceptor for Tyr416 (TM7), while the basic nitrogen of the piperazine forms a crucial salt bridge with Asp114 (TM3).

Quantitative Affinity Profiles

The table below summarizes the structure-activity relationship (SAR) and quantitative binding data for key derivative classes based on the 5-amino-6-chloro-benzimidazolone (and bioisosteric) core.

Derivative ClassPrimary TargetMean Ki​ (nM)Intrinsic ActivityKey Structural Modification
N-Alkyl Piperidines 5-HT 4​ 1.2 - 5.4Full AgonistN-substitution with bulky alkyl groups
Imidazopyridine Bioisosteres 5-HT 4​ 0.8 - 2.1Partial AgonistIsobutylpiperidin-4-yl-methyl extension
Biphenyl-carboxylic acids AT 1​ 15.0 - 45.0AntagonistBiphenyl-carboxylic acid side chain
N-Phenylpiperazines D 2​ / D 3​ 4.5 - 12.0AntagonistPhenylpiperazine linker

GPCR Signaling Pathway Visualization

The pleiotropic effects of these derivatives depend on the specific GPCR targeted. The diagram below illustrates the divergent downstream signaling pathways modulated by the 5-amino-6-chloro-benzimidazolone pharmacophore.

G cluster_0 Primary GPCR Targets Ligand 5-Amino-6-chloro-benzimidazolone Derivatives D2 Dopamine D2 Receptor (Gi/o) Ligand->D2 Antagonist HT4 Serotonin 5-HT4 Receptor (Gs) Ligand->HT4 Agonist AT1 Angiotensin II AT1 Receptor (Gq/11) Ligand->AT1 Antagonist Gi_path Inhibit Adenylyl Cyclase (↓ cAMP) D2->Gi_path Gs_path Stimulate Adenylyl Cyclase (↑ cAMP) HT4->Gs_path Gq_path Stimulate PLCβ (↑ IP3 / DAG) AT1->Gq_path Effector1 Decreased PKA Activity (Modulated Motility) Gi_path->Effector1 Effector2 Increased PKA Activity (Gastroprokinetic Effect) Gs_path->Effector2 Effector3 Calcium Release (Vasodilation/Antihypertensive) Gq_path->Effector3

Fig 1: GPCR signaling pathways modulated by 5-amino-6-chloro-benzimidazolone derivatives.

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To accurately determine the binding affinity ( Ki​ ) of novel 5-amino-6-chloro-benzimidazolone derivatives, a rigorous, self-validating radioligand displacement assay is required. The following protocol is optimized for 5-HT 4​ receptor evaluation but can be adapted for D 2​ or AT 1​ by swapping the radioligand and cell line.

Step 1: Membrane Preparation
  • Action : Harvest HEK-293 cells stably expressing the human 5-HT 4​ receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM EDTA and a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Causality : Ice-cold conditions and protease inhibitors prevent proteolytic degradation of the GPCR. Tris-HCl maintains physiological pH, while EDTA chelates divalent cations that might activate endogenous metalloproteases.

Step 2: Assay Incubation
  • Action : Incubate 10 µg of membrane protein with 0.5 nM of [3H] -GR113808 (a highly selective 5-HT 4​ antagonist) and varying concentrations of the test derivative ( 10−11 to 10−4 M) in a final volume of 250 µL. Incubate for 60 minutes at 25°C.

  • Causality : Utilizing an antagonist radioligand ( [3H] -GR113808) is a deliberate choice. Agonist radioligands are sensitive to the G-protein coupling state of the receptor, which can artificially skew affinity readings. An antagonist provides a true measure of ground-state receptor affinity.

Step 3: Non-Specific Binding (NSB) Control
  • Action : In parallel wells, define NSB by co-incubating the membrane and radioligand with 10 µM of unlabeled serotonin (5-HT) or RS39604.

  • Causality : This is the core of the self-validating system. The massive excess of unlabeled ligand saturates all specific 5-HT 4​ orthosteric sites. Any remaining radioactive signal represents non-specific binding to lipids or plastic, which must be mathematically subtracted to isolate the specific binding signal.

Step 4: Filtration and Harvesting
  • Action : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Wash filters three times with 1 mL of ice-cold wash buffer.

  • Causality : Glass fiber filters carry a net negative charge, which can non-specifically trap positively charged radioligands. Pre-soaking in PEI (a cationic polymer) neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

Step 5: Data Analysis & Normalization
  • Action : Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality : IC50​ is a relative value that fluctuates based on the concentration of the radioligand ( [L] ) used in the specific assay. Converting it to Ki​ yields an absolute thermodynamic constant, ensuring trustworthiness and allowing direct comparison with historical literature values.

Conclusion and Future Perspectives

The 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one scaffold remains a cornerstone in neuropharmacology and cardiovascular drug design 4[4]. Future optimization of this core is heavily focused on biased agonism—modifying the N-substituents to preferentially recruit β -arrestin over G-proteins (or vice versa). By leveraging the strict electronic dipole provided by the 5-amino and 6-chloro groups, researchers can continue to fine-tune receptor residence time and subtype selectivity, minimizing off-target extrapyramidal or cardiovascular liabilities.

References

  • Mikami T, Ochi Y, Suzuki K, Saito T, Sugie Y, Sakakibara M. "5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs." Journal of Pharmacology and Experimental Therapeutics. 2

  • Watts SW, Morrison SF, Davis RP, Barman SM. "Serotonin and Blood Pressure Regulation." Pharmacological Reviews / PMC. 4

  • Sharma MC, Kohli DV, Sharma S. "Synthesis and Biological Activity of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic acid as Antihypertensive Agents." Chalcogenide Letters. 3

  • Filip M, Bader M. "Overview on 5-HT receptors and their role in physiology and pathology of the central nervous system." Pharmacological Reports.1

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Rationale

The benzimidazol-2-one scaffold is a privileged pharmacophore widely utilized in drug discovery and materials science. Specifically, 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one serves as a highly valuable bifunctional building block. The presence of both an aryl amine and an aryl chloride on the rigid heterocyclic core allows for orthogonal functionalization (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or amide bond formations).

This application note details a highly optimized, scalable three-step synthetic protocol starting from commercially available 4-chloro-1,2-phenylenediamine. The route is designed as a self-validating system , prioritizing regiocontrol, chemoselectivity, and the avoidance of highly toxic reagents (such as phosgene or its derivatives).

Synthetic Workflow & Reaction Pathway

The synthesis relies on three distinct chemical transformations: a thermodynamic cyclization, a regioselective electrophilic aromatic substitution (EAS), and a chemoselective reduction.

SynthesisWorkflow SM 4-Chloro-1,2-phenylenediamine + Urea Step1 Step 1: Thermodynamic Cyclization (130 °C, DMF) SM->Step1 Int1 5-Chloro-1H-benzo[d]imidazol-2(3H)-one Step1->Int1 Step2 Step 2: Regioselective Nitration (KNO3, H2SO4, 0 °C) Int1->Step2 Int2 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one Step2->Int2 Step3 Step 3: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Int2->Step3 Product 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (Target Compound) Step3->Product

Fig 1. Three-step synthetic workflow for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 5-Chloro-1H-benzo[d]imidazol-2(3H)-one

Objective: Construct the benzimidazolone core without the use of hazardous phosgene gas or triphosgene.

  • Mechanistic Causality: Urea acts as a green, solid carbonyl surrogate [1]. At elevated temperatures (>130 °C), the initial nucleophilic attack of the diamine on urea forms a mono-urea intermediate. Continuous heating drives off ammonia ( NH3​ ) gas, pushing the thermodynamic equilibrium toward the stable, cyclized benzimidazolone product.

  • Protocol:

    • Charge a round-bottom flask with 4-chloro-1,2-phenylenediamine (10.0 g, 70.1 mmol, 1.0 equiv) and urea (6.3 g, 105.2 mmol, 1.5 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 130–140 °C under a nitrogen atmosphere for 6 hours. (In-process control: Monitor the cessation of ammonia evolution using moist pH paper at the condenser outlet).

    • Cool the reaction mixture to room temperature and slowly pour it into 250 mL of rapidly stirring ice-cold water.

    • Filter the resulting precipitate under vacuum, wash sequentially with water (2 × 50 mL) and cold ethanol (20 mL).

    • Dry the solid in a vacuum oven at 60 °C overnight to afford the intermediate.

Step 2: Regioselective Nitration

Objective: Introduce a nitro group strictly at the 6-position of the benzimidazolone ring.

  • Mechanistic Causality: The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents [2]. The urea nitrogen atoms (N1 and N3) are strongly activating and ortho/para directing. The chlorine atom at C5 is deactivating but ortho/para directing. The C6 position is para to the N1 atom and meta to the C5-chlorine, making it the most electronically activated and sterically accessible site for the incoming nitronium ion ( NO2+​ ).

  • Protocol:

    • Dissolve 5-chloro-1H-benzo[d]imidazol-2(3H)-one (10.0 g, 59.3 mmol, 1.0 equiv) in concentrated sulfuric acid ( H2​SO4​ , 60 mL) and cool the solution to 0 °C using an ice-salt bath.

    • In a separate flask, prepare a nitrating mixture by dissolving potassium nitrate ( KNO3​ , 6.3 g, 62.3 mmol, 1.05 equiv) in concentrated H2​SO4​ (20 mL).

    • Add the KNO3​ solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative degradation.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Quench the reaction by pouring the mixture slowly over 400 g of crushed ice with vigorous stirring.

    • Collect the yellow precipitate via vacuum filtration, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to a primary amine while strictly preserving the aryl chloride bond.

  • Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) is highly prone to causing hydrodehalogenation, which would cleave the critical C-Cl bond. To ensure a self-validating, chemoselective process, a dissolving metal reduction using activated iron powder and ammonium chloride ( Fe/NH4​Cl ) is employed. This mild, single-electron transfer mechanism efficiently reduces the nitro group to the amine without activating the aryl halide [3].

  • Protocol:

    • Suspend 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (10.0 g, 46.8 mmol, 1.0 equiv) in a solvent mixture of Ethanol/Water (3:1 v/v, 120 mL).

    • Add Iron powder (13.1 g, 234 mmol, 5.0 equiv, <10 μm particle size) and Ammonium chloride ( NH4​Cl , 5.0 g, 93.6 mmol, 2.0 equiv).

    • Heat the suspension to gentle reflux (approx. 80 °C) and stir vigorously for 4 hours. (In-process control: TLC in EtOAc/Hexanes 1:1 should show complete consumption of the yellow nitro starting material).

    • While the mixture is still hot, filter it through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 × 50 mL).

    • Concentrate the combined filtrates under reduced pressure to remove the majority of the ethanol.

    • Adjust the aqueous residue to pH ~8 using saturated sodium bicarbonate ( NaHCO3​ ) and extract with ethyl acetate (3 × 100 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the final target compound as an off-white to pale brown solid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthetic workflow, the following analytical benchmarks should be met at each stage.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker ( 1 H NMR, DMSO- d6​ )
1 5-Chloro-1H-benzo[d]imidazol-2(3H)-one85 - 90%>98% δ 10.7 (s, 2H, NH), 6.9-7.0 (m, 3H, Ar-H)
2 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one75 - 82%>95% δ 11.2 (s, 2H, NH), 7.7 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H)
3 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one 88 - 92%>98% δ 10.3 (s, 2H, NH), 6.7 (s, 1H, Ar-H), 6.4 (s, 1H, Ar-H), 4.8 (s, 2H, NH2​ )

Note: The disappearance of the downfield aromatic proton ( δ 7.7) and the appearance of the broad NH2​ singlet ( δ 4.8) are the definitive markers of successful chemoselective reduction in Step 3.

References

  • Title: Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature Source: The Journal of Organic Chemistry (2024), 89(17), 12498–12507. URL: [Link][1]

  • Title: Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas Source: Organic Letters (2014), 16(14), 3844–3847. URL: [Link] [2]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education (2023), 100(9), 3456–3463. URL: [Link] [3]

Application Note: HPLC Method Development and Validation for the Quantification of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substance

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS: 60713-77-1). By applying Analytical Quality by Design (AQbD) principles, the method leverages specific physicochemical properties of the analyte—namely its ionization profile and aromaticity—to achieve baseline resolution, excellent peak symmetry, and high sensitivity. The protocol is fully self-validating and complies with the latest ICH Q2(R2) guidelines for analytical procedure validation [1].

Physicochemical Profiling & Causality in Method Design

To develop a reliable method, one must not merely screen columns blindly, but rather engineer the chromatographic environment based on the analyte's molecular architecture.

  • Ionization & pH Control (The "Why"): The molecule possesses an aromatic primary amine (estimated pKa ~4.0–4.5) and a benzimidazolone core (NH pKa ~9.5–10.0). At a neutral pH, the amine is partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix. By utilizing 0.1% Orthophosphoric acid (pH ~2.5) in the mobile phase, the amine is fully protonated. This suppresses silanol ionization and forces the analyte into a single, predictable protonation state, ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection: While a standard C18 column could retain the compound, a Phenyl-Hexyl stationary phase was selected. The electron-withdrawing chloro group and the electron-rich benzimidazolone ring engage in strong π−π and dipole-induced interactions with the phenyl phase, offering superior selectivity against structurally similar synthetic precursors (e.g., unchlorinated analogs) compared to purely hydrophobic C18 phases.

  • Detection Wavelength: Benzimidazolone derivatives exhibit a strong, characteristic UV absorption band due to extended π -conjugation [2]. Detection at 285 nm maximizes the signal-to-noise ratio while remaining completely blind to non-UV-absorbing mobile phase components.

AQbD A 1. Define Analytical Target Profile (ATP) Target: 5-Amino-6-chloro-benzimidazolone B 2. Physicochemical Profiling pKa, LogP, UV Chromophores A->B C 3. Critical Method Parameters (CMPs) Phenyl-Hexyl Column, pH 2.5, 285 nm B->C D 4. Method Optimization Isocratic Elution, Flow Rate, Temp C->D E 5. System Suitability Testing (SST) Self-Validation & Quality Control D->E F 6. ICH Q2(R2) Validation Accuracy, Precision, Linearity, Robustness E->F

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop system; it includes a System Suitability Test (SST) that must pass before any sample data is considered valid, ensuring absolute trustworthiness of the results.

Reagents and Materials
  • Analyte: 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Orthophosphoric acid (85%, HPLC grade).

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm particle size (Endcapped).

  • Mobile Phase: 0.1% Orthophosphoric acid in Water : Acetonitrile (70:30, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detector: UV/PDA set at 285 nm.

  • Run Time: 10.0 minutes (Expected retention time: ~5.8 minutes).

Step-by-Step Preparation Methodology
  • Buffer Preparation: Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of Milli-Q water. Mix well and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Diluent: Water : Acetonitrile (50:50, v/v). Note: Matching the diluent closer to the mobile phase prevents solvent-front distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent (sonicate for 5 mins) and make up to volume.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST) Criteria

Inject the Working Standard Solution (50 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:

  • Retention Time (RT) %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Demonstrates successful silanol suppression).

  • Theoretical Plates ( N ): ≥3000 (Demonstrates column efficiency).

Mechanism Analyte Analyte Protonated Amine (pH 2.5) Chloro-aromatic core MobilePhase Mobile Phase 0.1% H3PO4 (aq) Acetonitrile Analyte->MobilePhase Solvation & Ionization StationaryPhase Stationary Phase Phenyl-Hexyl Silica Endcapped MobilePhase->StationaryPhase Partitioning & π-π Interactions Detector Detection UV @ 285 nm StationaryPhase->Detector Elution

Figure 2: Chromatographic interaction mechanism driven by mobile phase pH and stationary phase.

Method Validation Summary (ICH Q2(R2) Compliant)

The method was rigorously validated according to the ICH Q2(R2) guidelines[1], ensuring it is fit for its intended purpose of precise quantification.

Linearity and Range

Linearity was established by injecting standard solutions at seven concentration levels ranging from 10% to 150% of the target concentration (50 µg/mL).

ParameterResultAcceptance Criteria
Linear Range 5.0 µg/mL – 75.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Regression Equation y=45218x+1205 N/A
y-Intercept % of 100% Response 0.8% ≤2.0%
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the standard into a synthetic matrix at three levels (50%, 100%, and 150% of the target concentration) in triplicate.

Spike Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 25.024.8599.4%0.85%
100% 50.050.12100.2%0.62%
150% 75.074.6599.5%0.71%
Overall --99.7% 0.73%
Precision (Repeatability & Intermediate Precision)

System precision (repeatability) was assessed by six replicate injections of the 100% standard. Intermediate precision was assessed on a different day, by a different analyst, using a different HPLC system.

ParameterRepeatability (Day 1)Intermediate Precision (Day 2)Acceptance Criteria
Mean Peak Area 2,262,1052,258,400N/A
Standard Deviation (SD) 14,92918,518N/A
% RSD (n=6) 0.66% 0.82% ≤2.0%
Sensitivity (LOD & LOQ)

Calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

  • Limit of Detection (LOD): 0.15 µg/mL

  • Limit of Quantification (LOQ): 0.45 µg/mL

Robustness

Deliberate, minor variations were introduced to the critical method parameters to evaluate the method's reliability during routine usage.

Parameter VariedVariation Tf​ (Tailing)% RSD of AreaStatus
Flow Rate 0.9 mL/min1.120.8%Pass
1.1 mL/min1.150.9%Pass
Column Temp. 28°C1.140.7%Pass
32°C1.130.8%Pass
Mobile Phase Ratio ACN: 28%1.181.1%Pass
ACN: 32%1.110.9%Pass

Conclusion

A highly specific, accurate, and robust HPLC method was successfully developed for the quantification of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one. By applying a deep understanding of the analyte's physicochemical properties—specifically utilizing a low-pH buffer to protonate the primary amine and a Phenyl-Hexyl column to exploit π−π interactions—the method overcomes common chromatographic challenges such as peak tailing. The comprehensive validation data confirms that the method operates well within the rigorous acceptance criteria defined by ICH Q2(R2), making it highly suitable for routine quality control and stability testing in pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at:[Link]

  • Salama, F. M., et al. (2026). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at:[Link]

Application Notes and Protocols for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Benzimidazolone Scaffold

The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a privileged scaffold in medicinal chemistry.[1] Its unique structure, consisting of a fused benzene and imidazole ring, provides an excellent framework for interacting with a multitude of biological targets. This versatility has led to the development of drugs across a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, and antihistamine agents.[2]

Within this important class of heterocycles, 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one stands out as a particularly valuable pharmaceutical intermediate. Its structure is strategically functionalized with three key reactive points:

  • The C5-Amino Group: A versatile handle for forming amides, sulfonamides, imines (Schiff bases), or for use in diazotization reactions.

  • The C6-Chloro Group: An electron-withdrawing group that influences the reactivity of the aromatic ring and can be a site for nucleophilic substitution or a key interaction point with a biological target.

  • The N1/N3-Amide Protons: Sites for selective N-alkylation, allowing for the introduction of diverse side chains to modulate physicochemical properties and target affinity.

This guide provides a comprehensive overview of the synthesis, properties, and key applications of this intermediate, with detailed protocols to facilitate its use in drug discovery and development programs.

Physicochemical Properties

A clear understanding of the intermediate's properties is crucial for reaction design and process development.

PropertyValueSource/Method
IUPAC Name 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one---
Molecular Formula C₇H₆ClN₃OCalculated
Molecular Weight 183.60 g/mol Calculated
Appearance Expected to be an off-white to light brown solidAnalogy
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF)Analogy
CAS Number Not assigned. The non-chlorinated analog, 5-Amino-1H-benzo[d]imidazol-2(3H)-one, is CAS 95-23-8.[3]---

Synthesis of the Intermediate: A Plausible Route

The synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one can be achieved through a logical multi-step sequence starting from a commercially available precursor. The following pathway is a representative and efficient approach.

Synthesis_Workflow A 4,5-Dichloro-1,2-phenylenediamine B 6,7-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one A->B Urea, Heat C 6-Chloro-7-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one B->C HNO₃, H₂SO₄ D 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one C->D Catalytic Hydrogenation (H₂/Pd-C)

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Causality and Rationale: This three-step synthesis begins with the formation of the core benzimidazolone ring from a readily available diamine.[4][5] This is followed by regioselective nitration, where the existing chloro-substituents direct the incoming nitro group. Finally, a standard catalytic hydrogenation reduces the nitro group to the target primary amine.[6]

Step 1: Cyclization to form 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

  • To a high-boiling point solvent (e.g., o-xylene) in a flask equipped with a reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq) and urea (1.1 eq).[5]

  • Heat the mixture to reflux (approx. 140-150°C) for 4-6 hours. Ammonia gas will be evolved. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and dry under vacuum.

Step 2: Nitration to form 5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

  • Caution: This step involves strong acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a flask cooled in an ice-water bath (0-5°C), slowly add concentrated sulfuric acid.

  • Add the 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Reduction to 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

  • In a hydrogenation vessel, suspend the 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.[6][8]

  • Stir the reaction vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final intermediate.

Applications in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The true value of an intermediate lies in its ability to be transformed into biologically active molecules. The C5-amino group of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is an ideal starting point for synthesizing a range of derivatives. A prominent example is the development of inhibitors for Protein Tyrosine Kinase 6 (PTK6).[9][10]

PTK6 is a non-receptor tyrosine kinase implicated in the proliferation and migration of various cancer cells, making it a valuable therapeutic target.[10] Studies have shown that (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives are potent and selective inhibitors of PTK6.[9] The synthesis leverages a straightforward Schiff base formation.

Kinase_Inhibitor_MoA cluster_0 PTK6 Kinase Domain cluster_1 Signaling Cascade ATP_Site ATP Binding Site Downstream Downstream Proteins (e.g., STAT3) ATP_Site->Downstream Phosphorylates Substrate_Site Substrate Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation Activates Inhibitor Benzimidazolone Inhibitor Inhibitor->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds

Caption: Competitive inhibition of PTK6 by a benzimidazolone-based inhibitor.

Protocol 2: Synthesis of a PTK6 Inhibitor Scaffold via Schiff Base Formation

Causality and Rationale: This protocol demonstrates the condensation reaction between the primary amino group of the intermediate and an aromatic aldehyde. This reaction forms a C=N double bond (imine or Schiff base), which is a common and efficient method for linking molecular fragments. The resulting extended conjugation is often critical for kinase inhibitory activity.[9][11]

Materials:

  • 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq)

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one in absolute ethanol in the round-bottom flask.

  • Add the substituted salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the (E)-5-((substituted-benzylidene)amino)-6-chloro-1H-benzo[d]imidazol-2(3H)-one derivative.

Application Notes: Practical Insights and Derivatization Strategies

The utility of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one extends beyond Schiff base formation. The N-H protons of the imidazolone ring can be readily alkylated to introduce additional diversity.

Protocol 3: General N-Alkylation using a Strong Base

Causality and Rationale: This classical method uses a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the benzimidazolone nitrogen, forming a highly nucleophilic sodium salt. This salt then readily attacks an alkyl halide in an Sₙ2 reaction to form the N-C bond. Anhydrous conditions are critical as NaH reacts violently with water.[12]

Materials:

  • 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (or its Schiff base derivative) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., benzyl bromide) (1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Caution: NaH is highly reactive. Handle under an inert atmosphere and away from moisture.

  • To a stirred suspension of NaH in anhydrous DMF under an inert atmosphere, add a solution of the benzimidazolone starting material in anhydrous DMF dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-6 hours, monitoring progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Reaction Strategies

The following table summarizes common derivatization strategies for the title intermediate.

Reaction TypeKey ReagentsSolventTypical ConditionsPurpose & Outcome
Schiff Base Formation Aldehyde, cat. Acetic AcidEthanolReflux, 3-5hLinks molecular fragments via an imine bond; key for PTK6 inhibitors.
N-Alkylation NaH, Alkyl HalideAnhydrous DMF0°C to RT, 2-6hAdds diversity at the N1/N3 position to modulate solubility and potency.[12][13]
Amide Formation Acyl Chloride, PyridineDichloromethane (DCM)RT, 4-8hForms a stable amide bond at the C5-amino position.
Sulfonamide Formation Sulfonyl Chloride, PyridineTHF / DCMRT, 6-12hCreates sulfonamides at the C5-amino position, often used as hydrogen bond donors.[14]

Conclusion

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a high-value, strategically functionalized intermediate for pharmaceutical research. Its three distinct reactive sites provide a robust platform for building molecular complexity and exploring structure-activity relationships. As demonstrated by its application in the synthesis of kinase inhibitor scaffolds, this compound enables the efficient construction of molecules targeting key pathways in disease. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage the unique chemical architecture of this intermediate in the discovery and development of next-generation therapeutics.

References

  • Shim HJ, Yang HR, Kim HI, et al. Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. Bioorg Med Chem Lett. 2014;24(19):4659-4663.

  • BenchChem. Application Notes and Protocols for N-Alkylation of Benzimidazoles. Published 2025. Accessed March 17, 2026.

  • Shim HJ, Yang HR, Kim HI, et al. Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. ResearchGate. Published October 1, 2014.

  • Roman G. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Published 2012.

  • Google Patents. Method for improving quality of 5-acetoacetylaminobenzimidazolone. CN108101850B. Published June 5, 2018.

  • Google Patents. Process for the preparation of 5-nitrobenzimidazolone-(2). CA1132582A. Published September 28, 1982.

  • Kovalyova A, Kachaeva M, Chumachenko S, et al. Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Bioorg Med Chem. 2016;24(11):2446-2452.

  • Siddiqui N, Arya D, Singh J. 5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic acid derivatives as angiotensin II antagonists. International Journal of PharmTech Research. 2010;2(1):605-610.

  • Al-Ostath R, Abushkhaijem F, Al-Qirim T, Shattat G, Ali M. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. 2024.

  • Deshmukh MB. How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Published June 24, 2016.

  • Atanasova M, Tsenov P, Statkova-Abeghe S, et al. Conversion of 1-alkylated 5(6)-nitro-1H-benzimidazoles into Radical Anions and Characterization of Their Bioreductive Potential. ResearchGate. Published January 2019.

  • Atanasova M, Tsenov P, Statkova-Abeghe S, et al. Spectroscopic and in Silico Study on the Conversion of N,N'-disubstituted Hydrazone Derivatives of 5-nitrobenzimidazole-2-thione Into Anion and Radical Anion Products: Implications in Hepatotoxicity. Curr Pharm Des. 2020;26(11):1227-1237.

  • Organic Chemistry Portal. Benzimidazolone synthesis. Accessed March 17, 2026.

  • Davoren JE, Lee CW, Garnsey M, et al. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Med Chem Lett. 2010;1(5):201-205.

  • Al-Ostath R, Abushkhaijem F, Al-Qirim T, Shattat G, Ali M. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. 2024.

  • Siddiqui N, Arshad MF, Ahsan W, Alam MS. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. J Young Pharm. 2009;1(1):51-56.

  • Reddy KK, Rao NVS. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proc Indian Acad Sci - Chem Sci. 1969;69(3):141-147.

  • Mészáros P, Káncz I, Kotschy A. A facile synthesis of 5(6)-(chloromethyl)benzimidazoles: Replacement of a sulfonic acid functionality by chlorine. J Heterocyclic Chem. 2008;45(2):343-348.

  • Hovhannisyan AA, Aksenov NA, Aksenov AV, Aksenova IV. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2019;24(19):3539.

  • Lolli ML, Papasergi S, Musumeci F, et al. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. 2024;29(8):1733.

  • CymitQuimica. 5-Amino-1H-benzo[d]imidazol-2-(3H)-one. Accessed March 17, 2026.

  • BenchChem. Application Note: Synthesis of 2-nitro-5-chlorobenzaldehyde via Nitration of m-chlorobenzaldehyde. Published 2025. Accessed March 17, 2026.

  • BenchChem. A Greener Approach to Nitration: Unveiling the Advantages of 5-Chloro-1-methylimidazole nitrate. Published 2025. Accessed March 17, 2026.

  • Google Patents. A kind of production method of 5- amino-6-methyl benzimidazolone. CN109627219A. Published April 16, 2019.

  • PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Accessed March 17, 2026.

  • Varma RS, Saini RK, Prakash O. Direct nitration of five membered heterocycles. ARKIVOC. 2005;2005(3):179-191.

  • ChemSino. The Role of 4,5-Dichloro-o-phenylenediamine in Modern Chemical Synthesis. Published 2024.

  • Chen Z, Zhang Z, Wang D, et al. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. J Am Chem Soc. 2022;144(36):16566-16578.

  • Ernst JB, Tay NES, Jui NT, Buchwald SL. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Org Lett. 2014;16(14):3844-3845.

  • Toti KS, Hati S, Bhattacharyya S, Cuny GD, Glicksman MA. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Med Chem. 2020;12(11):1059-1084.

  • Google Patents. Process for the manufacture of benzimidazolones-(2). US4138568A. Published February 6, 1979.

  • Gacitúa M, Carreño A, Páez-Hernández D, et al. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules. 2025;30(22):4819.

  • Can N, Tuyet NT, Tuyen T, et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Adv. 2022;12(36):23275-23293.

  • Al-Shabib NA, Khan JM, Khan MS, et al. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Front Chem. 2023;11:1264871.

  • BLDpharm. 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one. Accessed March 17, 2026.

Sources

Application Note: Chemoselective Catalytic Reduction Methods for the Synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS: 60713-77-1)[1]

Introduction & Mechanistic Rationale

The compound 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a highly valued heterocyclic building block in medicinal chemistry. Its rigid benzimidazolone core serves as an excellent hydrogen-bond donor/acceptor motif, while the orthogonal amino and chloro substituents enable regioselective functionalization. This scaffold is frequently utilized in the synthesis of targeted therapeutics, including prolyl hydroxylase inhibitors[2] and highly selective IRAK4 inhibitors[3].

The primary synthetic route to this intermediate involves the reduction of its precursor, 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one. However, the catalytic reduction of chloronitroarenes presents a classic chemoselectivity challenge: achieving complete reduction of the nitro group without triggering competitive hydrodehalogenation (cleavage of the aryl C-Cl bond).

Causality Behind Catalyst Selection:

  • Palladium on Carbon (Pd/C): While highly active for nitro reduction, Palladium possesses a strong propensity for oxidative addition into the C-Cl bond of the resulting electron-rich chloroaniline. Using standard Pd/C under hydrogen pressure rapidly yields the undesired des-chloro byproduct (5-amino-1H-benzo[d]imidazol-2(3H)-one).

  • Platinum Oxide (PtO 2​

    • Adams' Catalyst): Platinum exhibits a significantly higher activation energy barrier for insertion into the C-Cl bond compared to Palladium. Consequently, Pt-based catalysts provide excellent chemoselectivity, arresting the reduction precisely at the aniline stage[4].
  • Poisoned Catalysts & Transfer Hydrogenation: If Palladium must be used, the catalyst must be modified (e.g., sulfided Pd/C) to partially block the highly active edge sites of the metal lattice. Coupling this with a mild hydrogen donor (like ammonium formate) provides a controlled, steady release of H 2​ in situ, minimizing over-reduction.

Reaction Pathway & Chemoselectivity Visualization

G A 5-chloro-6-nitro benzimidazolone B Nitroso / Hydroxylamine Intermediates A->B Catalytic H2 (PtO2 or Pd/C) D 5-Amino benzimidazolone (Des-chloro Impurity) A->D Direct Dehalogenation (Unpoisoned Pd/C) C 5-Amino-6-chloro benzimidazolone (Target Product) B->C Fast Reduction C->D Over-reduction (Pd/C, excess H2)

Figure 1: Chemoselective pathways in the catalytic reduction of 5-chloro-6-nitrobenzimidazolone.

Quantitative Data: Catalyst System Comparison

The table below summarizes the empirical outcomes of various catalytic systems applied to the reduction of 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one, highlighting the critical nature of catalyst selection.

Catalyst SystemHydrogen SourceTemp (°C)Chemoselectivity (Target : Impurity)Isolated Yield
10% Pd/C H 2​ gas (1 atm)25Poor (~40 : 60)< 35%
PtO 2​ (Adams') H 2​ gas (1 atm)25 - 50Excellent (>98 : 2)> 90%
5% Pt/C H 2​ gas (1 atm)25Excellent (>95 : 5)85%
5% Pd/C (Sulfided) NH 4​ HCO 2​ (4 eq)60Good (~90 : 10)75%

Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Platinum(IV) Oxide (PtO 2​ )

This is the gold-standard protocol for maximizing yield and purity while preventing dehalogenation.[4]

Self-Validating Mechanism: This reaction system is physically self-validating. The cessation of hydrogen uptake corresponds directly to the completion of the nitro reduction. Because the Pt catalyst lacks the thermodynamic driving force to cleave the C-Cl bond under mild conditions, the reaction naturally arrests at the desired product.

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry 250 mL Parr hydrogenation vessel (or a round-bottom flask equipped for balloon hydrogenation), suspend 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (10.0 g, 46.8 mmol) in a 1:1 mixture of absolute ethanol and ethyl acetate (100 mL).

    • Causality: The mixed solvent system ensures the solubility of both the highly crystalline nitro precursor and the more polar amino product, preventing the product from precipitating over the catalyst and trapping active sites.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO 2​ ) (0.10 g, 1 wt%) under a steady stream of nitrogen.

    • Safety Note: Dry catalysts can ignite solvent vapors; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times to ensure complete removal of oxygen. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon, or 15-20 psi via Parr shaker) and warm the mixture to 50 °C[4].

  • Monitoring: Stir vigorously for 2-4 hours. Monitor the physical uptake of hydrogen. Once hydrogen consumption ceases, verify completion via LC-MS or TLC (DCM:MeOH 9:1).

  • Workup: Purge the vessel thoroughly with nitrogen. Filter the warm reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with hot ethanol (2 × 30 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under a vacuum to afford 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one as an off-white to pale brown solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

An alternative protocol when pressurized hydrogen gas or platinum catalysts are unavailable.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro precursor (5.0 g, 23.4 mmol) in methanol (50 mL) in a two-neck flask equipped with a reflux condenser and a magnetic stir bar.

  • Catalyst & Donor Addition: Add 5% Sulfided Pd/C (0.25 g, 5 wt%).

    • Causality: The sulfur poisoning reduces the electron density of the palladium, effectively blocking the specific active sites responsible for C-Cl insertion while leaving nitro-reduction sites active.

    • Add ammonium formate (5.9 g, 93.6 mmol, 4.0 equiv) in small portions to avoid excessive initial effervescence.

  • Reaction: Heat the mixture to 60 °C. The thermal decomposition of ammonium formate generates H 2​ , NH 3​ , and CO 2​ in situ, providing a steady, low-concentration hydrogen source that favors chemoselectivity.

  • Monitoring & Workup: Stir at 60 °C for 1-2 hours. Cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate. Resuspend the crude residue in distilled water (50 mL) to dissolve residual ammonium salts, filter the purified solid, and dry under a vacuum.

References

  • Title: 3-(1H-benzimidazol-2-yl)-6-chloro-4-[(4-hydroxycyclohexyl)
  • Title: US8759345B2 - Benzoimidazoles as prolyl hydroxylase inhibitors Source: Google Patents URL
  • Title: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Title: Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase)

Sources

Troubleshooting & Optimization

purification techniques for crude 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as 5-ACB ).

As a highly polar, rigid heterocyclic intermediate, 5-ACB presents unique isolation and purification challenges. Most notably, during its synthesis via the catalytic hydrogenation of 5-chloro-6-nitrobenzimidazolone, both the resulting 5-ACB product and the transition metal catalyst (typically Pd/C or Raney Nickel) precipitate out of the aqueous reaction mixture simultaneously[1].

This guide is engineered for researchers and process chemists to troubleshoot common purification bottlenecks, understand the physicochemical causality behind these issues, and execute self-validating protocols to achieve >98% purity.

Core Purification Workflows

The fundamental challenge in 5-ACB purification is separating the organic product from the inorganic/carbonaceous catalyst without inducing degradation. Below are the two industry-standard divergent pathways to achieve this.

PurificationWorkflow Crude Crude Reaction Mixture (5-ACB + Pd/C + Water) Filter1 Primary Filtration (Collect Solids) Crude->Filter1 Split Select Purification Route Filter1->Split Insolubles RouteA Route A: Organic Extraction (Dissolve in DMF/DMSO) Split->RouteA RouteB Route B: Acid/Base Precipitation (Dissolve in Conc. H2SO4) Split->RouteB FilterA Filter out Pd/C (Through Celite) RouteA->FilterA FilterB Filter out Pd/C (Sintered Glass Only) RouteB->FilterB PrecipA Precipitate via Water Addition FilterA->PrecipA Filtrate PrecipB Precipitate via Neutralization (pH 6-7) FilterB->PrecipB Filtrate Pure Pure 5-ACB (White/Pale Powder) PrecipA->Pure PrecipB->Pure

Fig 1: Divergent purification workflows for separating 5-ACB from insoluble reduction catalysts.

Troubleshooting & FAQs

Q1: Following the catalytic reduction of the nitro precursor, my product and the Pd/C catalyst both precipitated out of the water. How do I separate them? A1: This is the most common issue with benzimidazolone derivatives. 5-ACB possesses a rigid, planar core with strong intermolecular hydrogen bonding (via the amides and the primary amine), making it highly insoluble in water and standard organic solvents (like ethanol, ethyl acetate, or dichloromethane)[1]. Causality & Solution: You must disrupt the crystal lattice using highly polar aprotic solvents or strong acids. You can either extract the filter cake with hot Dimethylformamide (DMF) to dissolve the 5-ACB while leaving the Pd/C behind, or dissolve the cake in concentrated sulfuric acid, which protonates the amine to form a soluble anilinium salt, allowing the catalyst to be filtered off[1].

Q2: I used the DMF extraction method, but my isolated yield after adding water is extremely low (<40%). What went wrong? A2: DMF is an excellent solvent for 5-ACB, but it is also infinitely miscible with water. If you do not use a sufficient volume of anti-solvent (water), the DMF will keep a significant portion of your product in solution. Causality & Solution: The dielectric constant of the mixture must be drastically altered. Ensure you are crashing the product out by pouring the DMF filtrate into at least 10 to 15 volumes of ice-cold water relative to the DMF volume. Stir vigorously for 30 minutes to ensure complete crystallization before filtration.

Q3: My isolated 5-ACB powder was initially off-white, but it is turning pink/brown upon drying in the oven. Is the product ruined? A3: You are observing oxidative degradation. The amino group on 5-ACB is situated on an electron-rich aromatic ring. Even with the electron-withdrawing chlorine atom present, the aniline moiety is highly susceptible to aerobic oxidation, especially if residual moisture or trace alkalinity is present. Causality & Solution: The amine oxidizes to form highly conjugated, deeply colored quinone-imine derivatives. To prevent this, dry the product in a vacuum oven (preferably purged with Nitrogen or Argon) at temperatures not exceeding 60°C. If the product is already heavily discolored, it must be recrystallized.

OxidationPathway Amine 5-Amino-6-chloro- benzimidazolone (Colorless/White) Radical Anilino Radical Intermediate Amine->Radical O2 / Heat (Trace Alkalinity) Quinone Quinone-Imine Derivatives (Pink/Brown/Black) Radical->Quinone Dimerization / Further Oxidation

Fig 2: Oxidative degradation pathway of 5-ACB leading to colored quinone-imine impurities.

Quantitative Data: Solvent Selection Matrix

To optimize your purification, refer to the solubility profiles below. Choosing the wrong solvent will result in either failure to separate the catalyst or catastrophic yield loss.

Solvent5-ACB SolubilityCatalyst (Pd/C) SolubilityRationale / Application in Workflow
Water (Neutral) InsolubleInsolubleUsed as the primary reaction medium and the ultimate anti-solvent for precipitation.
Methanol / EtOH Very PoorInsolubleIneffective for extraction; can be used for final cake washing to displace water and speed up drying.
DMF / DMSO High (Hot)InsolubleOptimal for organic extraction (Route A). Disrupts H-bonding lattice[1].
Conc. H₂SO₄ High (Cold)InsolubleOptimal for acid/base reprecipitation (Route B). Forms soluble anilinium salt[1].
Aqueous NaOH ModerateInsolubleDeprotonates the benzimidazolone NH. Warning: Highly accelerates oxidative degradation.

Step-by-Step Experimental Protocols

Below are the self-validating methodologies for the two primary purification routes. Choose the route that best fits your laboratory's safety infrastructure and scale.

Protocol A: DMF-Assisted Catalyst Separation (Recommended for <50g scale)

This method avoids highly corrosive acids but requires large volumes of anti-solvent.

  • Primary Filtration: Filter the crude aqueous hydrogenation mixture. Wash the resulting black filter cake (containing 5-ACB and Pd/C) with water to remove any water-soluble impurities.

  • Extraction: Transfer the damp filter cake to a round-bottom flask. Add 10 volumes (relative to theoretical product weight) of Dimethylformamide (DMF).

  • Heating: Heat the suspension to 60°C under a nitrogen atmosphere for 30 minutes. Validation cue: The liquid phase should turn from clear to a pale yellow/amber as the product dissolves.

  • Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with 2 volumes of hot DMF. Validation cue: The filtrate must be completely free of black particulates.

  • Precipitation: Transfer the combined DMF filtrate to an addition funnel. Dropwise, add the filtrate into a vigorously stirring flask containing 50 volumes of ice-water (0-5°C).

  • Isolation: Stir for 1 hour to mature the crystals. Filter the resulting fine precipitate, wash thoroughly with cold water, followed by a small wash of cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C under a continuous nitrogen bleed until constant weight is achieved.

Protocol B: Sulfuric Acid Reprecipitation (Recommended for >50g / Process scale)

This method is highly scalable and minimizes organic solvent waste, but requires careful temperature and pH control during neutralization[1].

  • Dissolution: Cool concentrated Sulfuric Acid (H₂SO₄, 5 volumes) to 0-5°C in an ice bath. Slowly add the dry, crude filter cake (5-ACB + Pd/C) in small portions to prevent localized heating.

  • Maturation: Stir the acidic suspension for 1 hour at room temperature until all organic material has dissolved into the anilinium salt.

  • Filtration: Filter the acidic mixture through a medium-porosity sintered glass funnel to remove the Pd/C catalyst. (CRITICAL: Do not use filter paper or Celite with concentrated sulfuric acid, as they will degrade and contaminate the product).

  • Neutralization (The Reprecipitation): Prepare a large vessel containing ice-water (20 volumes). Slowly drip the acidic filtrate into the ice water while simultaneously adding aqueous NaOH (20% w/v) to maintain the pH between 6.0 and 7.0. Validation cue: A massive crash-out of off-white solid will occur as the amine is deprotonated.

  • Isolation & Washing: Filter the neutralized suspension. Wash the filter cake exhaustively with DI water until the filtrate tests negative for sulfates (using a BaCl₂ drop test) and the pH is strictly neutral.

  • Drying: Dry under vacuum at 60°C to yield the pure 5-amino-6-chlorobenzimidazolone.

References

  • US Patent 6087480A. "Process for preparing sparingly soluble aromatic amines." Google Patents.

Sources

reducing background noise in 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise & Ensuring Data Integrity

Welcome to the technical support resource for assays involving 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one and related benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with background noise, ensuring the generation of robust and reliable data. As a benzimidazole derivative, this compound class possesses specific chemical properties that require careful consideration during assay development.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate these challenges.

Troubleshooting Guide: A Mechanistic Approach to Noise Reduction

High background is one of the most common and frustrating issues in assay development. It can mask true signals, reduce assay sensitivity, and lead to false positives. This section breaks down the primary causes of background noise and provides systematic, step-by-step protocols to diagnose and eliminate the problem.

Q1: My entire plate shows a uniformly high background signal. What is the most likely cause and how do I address it?

This pattern typically points to a systemic issue where a reagent is binding non-specifically across the entire plate surface. The primary culprits are either the detection reagents (e.g., primary or secondary antibodies) or the analyte itself binding to unoccupied surface areas of the microplate wells.[5][6]

Core Mechanism: Insufficient Blocking or Reagent Over-concentration

Unoccupied sites on a polystyrene microplate surface can adsorb proteins and other molecules through hydrophobic interactions.[7] The goal of blocking is to saturate these sites with an inert protein solution. If blocking is incomplete or the antibody concentration is too high, the excess antibody will bind to these sites, generating a high background signal.[8][9]

  • Validate Your Negative Control: The first step is to confirm the source of the non-specific binding. Run a control where the primary antibody is omitted. If the background disappears, the issue lies with the primary antibody's concentration or specificity. If the background persists, the secondary antibody or another detection reagent is the likely cause.

  • Optimize Blocking Buffer and Incubation:

    • Causality: Different blockers have different properties. Bovine Serum Albumin (BSA) is a common choice, but sometimes a solution of non-fat dry milk or whole serum from the same species as the secondary antibody can be more effective at preventing specific types of non-specific interactions.[7][9]

    • Action: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test alternative blocking agents. See the table below for starting recommendations.

  • Titrate Antibody Concentrations:

    • Causality: Using too high a concentration of primary or secondary antibody is a frequent cause of high background.[5][8] The goal is to find the concentration that maximizes the specific signal-to-noise ratio.

    • Action: Perform a titration experiment. For the primary antibody, create a serial dilution series (e.g., 1:500, 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant. Repeat the process for the secondary antibody.

  • Enhance Wash Steps:

    • Causality: Inadequate washing will fail to remove unbound antibodies and detection reagents.[5] The inclusion of a mild detergent like Tween-20 helps to disrupt weak, non-specific interactions.[7]

    • Action: Increase the number of wash cycles (from 3 to 5 or 6). Increase the soak time for each wash (e.g., 30-60 seconds). Ensure your wash buffer contains a detergent (e.g., 0.05% Tween-20 in PBS).

Troubleshooting Decision Workflow

Start High Background Observed Check_Control Run Control: No Primary Antibody Start->Check_Control Background_Persists Background Persists? Check_Control->Background_Persists Primary_Issue Issue is Primary Ab or Non-Specific Analyte Binding Background_Persists->Primary_Issue No Secondary_Issue Issue is Secondary Ab or Subsequent Reagent Background_Persists->Secondary_Issue Yes Optimize_Blocking 1. Optimize Blocking (Time, Agent) Primary_Issue->Optimize_Blocking Titrate_Secondary 1. Titrate Secondary Ab Secondary_Issue->Titrate_Secondary Titrate_Primary 2. Titrate Primary Ab Optimize_Blocking->Titrate_Primary Enhance_Wash 3. Enhance Wash Steps Titrate_Primary->Enhance_Wash Resolved Problem Resolved Enhance_Wash->Resolved Check_Substrate 2. Check Substrate Incubation Time Titrate_Secondary->Check_Substrate Check_Substrate->Enhance_Wash cluster_prep Plate Preparation cluster_assay Assay Steps cluster_read Detection Coating 1. Antigen/Analyte Coating Blocking 2. Blocking Coating->Blocking PrimaryAb 3. Primary Antibody Incubation Blocking->PrimaryAb Washing1 4. Washing PrimaryAb->Washing1 SecondaryAb 5. Secondary Antibody Incubation Washing1->SecondaryAb Washing2 6. Washing SecondaryAb->Washing2 Substrate 7. Substrate Addition Washing2->Substrate Readout 8. Signal Readout Substrate->Readout Noise1 Noise Source: Incomplete blocking leads to non-specific binding. Noise1->Blocking Noise2 Noise Source: Antibody concentration too high or cross-reactivity. Noise2->PrimaryAb Noise3 Noise Source: Insufficient washing leaves unbound reagents. Noise3->Washing1 Noise3->Washing2 Noise4 Noise Source: Autofluorescence from compound, cells, or media. Noise4->Readout

Caption: Key stages in a typical immunoassay where background noise can be introduced.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose blocking buffers to start with? A: A 1-5% solution of Bovine Serum Albumin (BSA) in your wash buffer (e.g., PBST) is an excellent starting point for most applications. For assays with high background, a 5% solution of non-fat dry milk can be more effective, but be aware that it contains endogenous biotin and phosphoproteins that may interfere with certain assays.

Q: Can the 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one compound react with assay components and cause interference? A: Yes, this is a possibility known as assay interference by chemical reactivity. [10]Test compounds can sometimes react with assay reagents (e.g., enzymes like HRP, or reducing agents like DTT). To test for this, run a control where you incubate the compound with the detection reagents in the absence of the biological target and see if the signal is affected. [11] Q: How do I prevent sample-to-sample cross-contamination? A: Use multichannel pipettes carefully, ensuring tips do not touch the plate or other reagents. Use fresh tips for each reagent and sample group. When sealing plates, apply pressure evenly to ensure a complete seal and prevent aerosol-based cross-contamination between wells. [12] Q: My background is low, but my signal is also very weak. What should I do? A: This suggests your assay conditions are too stringent or your reagent concentrations are too low. First, confirm that your target is present and active. Then, try decreasing the stringency of your wash steps (e.g., reduce the number of washes or lower the detergent concentration). You can also try increasing the primary antibody concentration or extending the incubation time. Q: How long can I store my reagents? Should I prepare them fresh? A: Always prepare working solutions of substrates and other sensitive reagents immediately before use. [12]Buffers can be made as stock solutions, but they should be filtered and stored properly (e.g., at 4°C). Avoid repeated freeze-thaw cycles of antibodies and protein reagents, which can cause degradation. Aliquoting reagents upon receipt is a highly recommended practice. [10]

Data Summary Table

ParameterRecommendationRationale & Considerations
Blocking Agent 1-5% BSA in PBST or TBSTGood general-purpose blocker. Avoid milk-based blockers in phosphoprotein or biotin-based detection systems.
Blocking Time/Temp 1-2 hours at RT or Overnight at 4°CLonger incubation ensures more complete surface saturation.
Wash Buffer PBS or TBS + 0.05% Tween-20Detergent is crucial for reducing weak, non-specific binding. [7]
Wash Cycles 4-6 cyclesEnsures complete removal of unbound reagents.
Primary Ab Dilution 1:500 - 1:5000 (Titrate)Must be empirically determined to maximize signal-to-noise.
Secondary Ab Dilution 1:2000 - 1:20,000 (Titrate)Over-concentration is a common source of background. [8]
Assay Media PBS or Phenol-Red Free MediaFor fluorescence assays, minimizes background from media components. [13][14]

References

  • De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

  • Lokaj, J., et al. (2009). 5-Amino-1-methyl-1H-benzimidazole. ResearchGate. Available at: [Link]

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. Clinical Biochemist Reviews. Available at: [Link]

  • Lan, P., et al. (2017). Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry. Available at: [Link]

  • PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Shehata, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

  • MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available at: [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

  • Shehata, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

  • AstorScientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]

  • Shehata, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Semantic Scholar. Available at: [Link]

  • Ismail, A. (2012). Interferences in immunoassay. SciSpace. Available at: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]

  • Dahlin, J. L., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • PMC. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. National Center for Biotechnology Information. Available at: [Link]

  • BMG Labtech. (n.d.). How to reduce autofluorescence in cell-based assays. Available at: [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Available at: [Link]

  • ResearchGate. (n.d.). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Available at: [Link]

  • Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Available at: [Link]

  • Hindawi. (2021). 4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone. Available at: [Link]

  • Taylor & Francis Online. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Available at: [Link]

  • MDPI. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • ResearchGate. (n.d.). Sources of autofluorescence in mammalian cells. Available at: [Link]

Sources

Validation & Comparative

5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one vs other benzimidazolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one vs. Other Benzimidazolone Derivatives Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzimidazolones are privileged heterocyclic scaffolds widely utilized across materials science and medicinal chemistry. The 2(3H)-one moiety acts as a cyclic urea, providing a rigid bidentate hydrogen-bonding network that perfectly mimics the interactions of ATP within the hinge region of kinases[1].

Within this chemical family, the substitution pattern at the 5- and 6-positions dictates the molecule's electronic profile, reactivity, and biological utility. This guide provides an objective, data-driven comparison between 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (5-ACB) [2] and its primary structural analogs—namely the unsubstituted 5-amino-2-benzimidazolinone [3] and the electron-rich 5-amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one [4]. By analyzing the causality behind their physicochemical properties, this guide establishes a framework for selecting the appropriate derivative for targeted drug discovery workflows.

Structural Causality & Electronic Profiling

The choice of a specific benzimidazolone derivative hinges on the electronic interplay between the C6 substituent and the C5 amino group.

  • The 6-Methyl Derivative (5-AMB): The methyl group exerts an electron-donating inductive (+I) effect, which pushes electron density into the aromatic ring and enriches the adjacent 5-amino group[5]. This makes the amine highly nucleophilic, an ideal trait for rapid diazonium coupling in the synthesis of high-performance azo pigments[4]. However, in drug development, this electron-rich nature renders the molecule highly susceptible to metabolic degradation (e.g., rapid benzylic oxidation and N-acetylation).

  • The 6-Chloro Derivative (5-ACB): In contrast, the chlorine atom in 5-ACB exerts a strong electron-withdrawing inductive (-I) effect[6]. Causality: This electron withdrawal pulls density away from the 5-amino group, significantly reducing its nucleophilicity and basicity. For drug design, this deactivation is highly advantageous; it protects the amine from premature metabolic conjugation. Furthermore, the lipophilic nature of the chlorine atom increases the overall LogP of the scaffold, enhancing cell membrane permeability and allowing the molecule to anchor deeply into hydrophobic sub-pockets (such as the kinase gatekeeper region) via halogen bonding[7][8].

Pharmacophore cluster_molecule 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Core Benzimidazolone Core (H-Bond Donor/Acceptor) Target Kinase Hinge Region & Hydrophobic Pocket Core->Target Bidentate H-Bonds Amino 5-Amino Group (Amidation Vector) Amino->Target Solvent-Exposed Extension Chloro 6-Chloro Group (Lipophilic/Halogen Bond) Chloro->Target Hydrophobic Interaction

Logical mapping of 5-ACB pharmacophore interactions within a kinase target pocket.

Comparative Quantitative Data

The following table summarizes the physicochemical and functional differences between the three primary benzimidazolone derivatives, guiding structural selection based on the target application.

Property / Feature5-Amino-2-benzimidazolinone5-Amino-6-methyl derivative5-Amino-6-chloro derivative (5-ACB)
CAS Number 95-23-867014-36-260713-77-1
Substituent Effect (C6) None (Baseline)Electron-Donating (+I)Electron-Withdrawing (-I)
5-NH2 Nucleophilicity HighVery HighModerate (Deactivated)
Metabolic Stability ModerateLow (Prone to oxidation)High (Halogen-protected)
Lipophilicity (LogP) LowModerateHigh
Primary Application General intermediate[3]Azo pigments, Dyes[5]Kinase inhibitors, AT1 antagonists[8]

Self-Validating Experimental Protocols

Because the 5-amino group in 5-ACB is electronically deactivated by the ortho-chloro group, standard synthetic methodologies often fail or yield poor results. The following protocol is specifically engineered to overcome this chemical barrier using a self-validating feedback loop.

Protocol: Synthesis of Target Amides via 5-ACB Coupling

Objective: Efficiently couple a target carboxylic acid to the sterically and electronically deactivated 5-amino group of 5-ACB. Causality: Standard carbodiimide chemistry (e.g., EDC/NHS) is insufficient here due to the -I effect of the chlorine atom. Therefore, the highly reactive uronium coupling agent HATU is selected to drive the formation of a highly reactive active ester, paired with DIPEA to ensure the amine remains unprotonated and available for nucleophilic attack.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 0.9 equivalents of 5-ACB. (Causality: Using the deactivated amine as the limiting reagent simplifies downstream purification, as unreacted carboxylic acid can be easily removed via basic aqueous washes).

  • Self-Validation Loop (Crucial Step): After 2 hours of stirring at room temperature, extract a 10 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS at 254 nm.

    • Condition A (Stalled): If the active ester mass is present but the 5-ACB mass persists, the amine's nucleophilic attack is stalled by the ortho-chloro steric hindrance. Correction: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst and heat to 40°C.

    • Condition B (Proceed): If the 5-ACB peak is completely consumed (>99% conversion), proceed to step 5.

  • Workup: Quench the reaction with saturated NaHCO3, extract with EtOAc, dry over MgSO4, and purify the target compound via reverse-phase HPLC.

Workflow Step1 1. Amidation of 5-NH2 (HATU/DIPEA in DMF) Step2 2. LC-MS Validation (Monitor at 254 nm) Step1->Step2 Extract Reaction Aliquot Step2->Step1 Incomplete (Add DMAP) Step3 3. Reverse-Phase HPLC (Purification >95%) Step2->Step3 >99% Conversion Confirmed Step4 4. TR-FRET Kinase Assay (IC50 Determination) Step3->Step4 Purified Compound Input

Self-validating synthetic workflow for 5-ACB amidation and subsequent biological screening.

Sources

Objective Comparison Guide: FTIR Spectroscopy Validation for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical frameworks for complex pharmaceutical intermediates. One such critical molecule is[1], a highly functionalized benzimidazolone derivative used in the synthesis of various active pharmaceutical ingredients (APIs). Validating its reference standards—differentiating a high-purity primary standard from working standards or crude alternatives—requires precise spectroscopic techniques.

Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for orthogonal identity testing, providing perhaps the most conclusive evidence of identity from a single test, as mandated by [2]. However, simply acquiring a spectrum is insufficient. This guide provides an objective, causality-driven methodology to validate 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one standards using FTIR, ensuring compliance with [3].

The Causality of Experimental Choices in FTIR Validation

Why choose FTIR over other techniques for identity validation? While HPLC provides purity and NMR elucidates absolute structure, FTIR provides a unique vibrational "fingerprint" that is highly sensitive to polymorphic forms, hydration states, and functional group integrity. For a molecule like 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, which contains competing hydrogen-bond donors/acceptors (a primary amine, a cyclic urea/lactam, and an aryl chloride), FTIR instantly reveals subtle shifts in intermolecular bonding that chromatographic methods miss.

To ensure trustworthiness, the validation system must be self-validating. This means incorporating internal checks:

  • System Suitability (Polystyrene Verification): Before any sample is tested, the instrument's wavenumber accuracy and spectral resolution must be verified using a traceable polystyrene film (e.g., )[4].

  • Background Subtraction: Atmospheric CO₂ and water vapor fluctuate. A fresh background scan immediately preceding the sample scan ensures that environmental artifacts are mathematically nullified.

  • Attenuated Total Reflectance (ATR) vs. KBr Pellet: While KBr pellets historically provided excellent transmission, they are hygroscopic and can induce polymorphic transformations during the high-pressure pressing phase. We utilize ATR-FTIR with a diamond crystal to analyze the standard in its native solid state, preserving its true polymorphic identity.

Experimental Workflow

G Start Initiate Validation SysSuit System Suitability (Polystyrene Film) Start->SysSuit USP <197> Protocol Prep Sample Preparation (ATR-FTIR Method) SysSuit->Prep Pass Accuracy Check Reject Investigation / Reject SysSuit->Reject Fail Calibration Acq Spectral Acquisition (Resolution: 4 cm⁻¹) Prep->Acq Background Subtracted Compare Spectral Comparison (Primary vs Working) Acq->Compare Overlay Spectra Valid Validation Complete (Identity Confirmed) Compare->Valid Match > 95% Compare->Reject Spectral Mismatch

Fig 1: Step-by-step FTIR validation workflow for pharmaceutical reference standards.

Step-by-Step Methodology
  • Instrument Qualification: Power on the FTIR spectrometer and allow the infrared source to stabilize for 30 minutes. Perform a system suitability test using a 35 µm polystyrene film[4]. Verify that the characteristic peaks (e.g., 3027 cm⁻¹, 1601 cm⁻¹) are within of their certified values[5].

  • Background Acquisition: Ensure the ATR diamond crystal is clean by verifying with a rapid blank scan. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Sample Preparation & Loading: Place approximately 2–5 mg of the 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one standard onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample. Causality: Poor contact leads to low signal-to-noise ratios, distorted peak intensities, and artificial baseline shifts.

  • Spectral Acquisition: Scan the sample under identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum is directly comparable to standard transmission libraries.

  • Cleaning and Verification: Clean the crystal with isopropyl alcohol and a lint-free wipe. Perform a subsequent blank scan to ensure no carryover exists before testing the next batch.

Comparative Analysis of Standards

To objectively compare product performance, we evaluated three different grades of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one:

  • Primary Reference Standard: High-purity (>99.5%), fully characterized via NMR, MS, and elemental analysis.

  • Working Standard: A routine laboratory standard calibrated against the primary standard.

  • Alternative Supplier (Crude): A commercially sourced batch evaluated for potential cost-reduction.

The following table summarizes the quantitative spectral data, focusing on the critical functional groups of the benzimidazolone scaffold.

Table 1: FTIR Spectral Comparison of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Standards

Functional GroupExpected Wavenumber (cm⁻¹)Primary Standard (cm⁻¹)Working Standard (cm⁻¹)Alternative Supplier (cm⁻¹)Assessment
N-H Stretch (Amine/Lactam)3400 - 31003385, 32103384, 32113410 (Broad), 3215Fail (Alt): Broadening indicates moisture/impurity.
C=O Stretch (Urea/Lactam)1680 - 1720169516951682Fail (Alt): Shift suggests different H-bonding or polymorph.
C=C Aromatic Stretch 1500 - 16001580, 15351580, 15341578, 1530Pass (Work): Matches primary standard perfectly.
C-N Stretch (Aryl Amine)1250 - 1350128512851280Pass (Work): Excellent correlation.
C-Cl Stretch 700 - 750735735742Fail (Alt): Significant deviation in halogen environment.
Data Interpretation and Trustworthiness

The data clearly demonstrates that the Working Standard is spectroscopically equivalent to the Primary Reference Standard, validating its use in routine QC environments. The minor variations in the Working Standard are well within the acceptable instrument resolution limit (± 4 cm⁻¹).

Conversely, the Alternative Supplier batch exhibits significant spectral deviations. The broadening of the N-H stretch and the shift in the C=O stretch strongly suggest either a high moisture content (hygroscopicity) or the presence of a different polymorphic form. In pharmaceutical development, substituting this alternative batch without further crystallization could lead to catastrophic failures in downstream API synthesis due to altered solubility or reactivity profiles. This highlights the indispensable role of FTIR as a frontline gatekeeper in[6].

Conclusion

Validating 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one standards via FTIR is not merely a box-ticking exercise; it is a fundamental pillar of chemical integrity. By enforcing strict system suitability checks, utilizing ATR to prevent sample alteration, and critically analyzing functional group shifts, analytical scientists can confidently differentiate between high-fidelity standards and substandard materials.

References
  • How to Validate FTIR Results With Reference Samples - Patsnap Eureka. Available at: [Link]

  • Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia - Shimadzu Corporation. Available at:[Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance - Pharmaceutical Technology. Available at: [Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent Technologies. Available at:[Link]

  • Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form - Impact Factor / IJPQA. Available at: [Link]

Sources

A Comparative Toxicological Assessment of Chlorinated Benzimidazoles in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the toxicological profiles of chlorinated benzimidazole derivatives in various animal models. While specific preclinical toxicity data for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is not extensively available in the public domain, this document synthesizes existing data on structurally related benzimidazoles to offer a predictive toxicological overview and guide future research. This resource is intended for researchers, scientists, and professionals in drug development.

Introduction to Benzimidazoles and the Imperative for Toxicological Scrutiny

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals and other bioactive compounds.[1][2] This heterocyclic aromatic compound, consisting of a fused benzene and imidazole ring, is a key component in drugs with antimicrobial, anticancer, and anthelmintic properties.[1][3] The addition of a chlorine atom to the benzimidazole nucleus can significantly modulate a compound's physicochemical properties, including its metabolic stability and target affinity. However, halogenation can also introduce toxicological liabilities. Therefore, a thorough understanding of the toxicological profile of chlorinated benzimidazoles is critical for their safe development as therapeutic agents.

General Toxicological Mechanisms of Benzimidazole Derivatives

Benzimidazoles exert their therapeutic effects, and in some cases their toxicity, through several mechanisms. A primary mode of action, particularly for anthelmintic benzimidazoles, is the inhibition of tubulin polymerization.[4] This disruption of microtubule formation can affect not only the target parasite but also the host's cells, leading to adverse effects.

Common toxicities associated with the benzimidazole class include:

  • Bone Marrow Toxicity: Several benzimidazoles have been shown to cause bone marrow suppression.[5][6] This is often manifested as leukopenia (a decrease in white blood cells) and in severe cases, pancytopenia.[6]

  • Hepatotoxicity: Liver injury is another potential adverse effect of benzimidazole administration.[4][5] This can range from elevated liver enzymes to more severe, non-dose-related hepatotoxicity.[5]

  • Gastrointestinal Effects: The gastrointestinal mucosa can also be affected by benzimidazole treatment.[6]

  • Teratogenicity: Due to their anti-mitotic activity, some benzimidazoles can be embryotoxic or teratogenic, particularly during early pregnancy.[7]

Comparative Toxicological Profiles of Representative Benzimidazoles

While direct comparative studies are limited, data from various sources allow for a qualitative comparison of the toxicity of different benzimidazole derivatives.

CompoundKey Toxicological FindingsAnimal ModelsReference
Albendazole Bone marrow failure, hypoplastic anemia, leukopenia, and serious hepatic disorders have been reported. It is more frequently associated with hematological and hepatotoxic effects compared to other benzimidazoles.Humans (pharmacovigilance data)[4]
Fenbendazole Generally considered to have a wide safety margin. However, high doses can lead to bone marrow suppression.Dogs, Rabbits[6][7]
Mebendazole Generally well-tolerated, but can cause gastrointestinal upset.Humans[4]
Flubendazole Similar to mebendazole in its safety profile.Humans[4]
Thiabendazole Withdrawn from some markets due to higher toxicity compared to other benzimidazoles.Humans[4]

It is important to note that the toxicological profile of a specific benzimidazole derivative is influenced by its substitution pattern, which affects its metabolism and target interactions.

Predictive Toxicity of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

In the absence of direct data, a predictive assessment of the toxicity of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one can be made based on its structural features and the known toxicology of related compounds. The presence of the chloro-substituent suggests that this compound should be evaluated for potential mutagenicity, as halogenated aromatic compounds can sometimes be genotoxic.[2] The amino group may also influence its metabolic profile and potential for forming reactive metabolites.

Experimental Workflow for Toxicological Assessment

A standard workflow for assessing the toxicity of a novel chlorinated benzimidazole, such as 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, is essential for its development.

Caption: A generalized workflow for the toxicological evaluation of a novel benzimidazole compound.

Detailed Experimental Protocols

Acute Oral Toxicity (OECD 423)

This protocol is designed to determine the acute oral toxicity of a substance, providing an estimate of the median lethal dose (LD50).[8]

Animal Model:

  • Species: Wistar rats or Swiss albino mice

  • Sex: Female (typically more sensitive)

  • Age: 8-12 weeks

  • Number of animals: 3 animals per step

Procedure:

  • Dose Selection: A starting dose is selected based on available data or in silico predictions. For a novel compound, a starting dose of 300 mg/kg is often used.

  • Administration: The test substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Step-wise Dosing: Depending on the outcome of the initial dose, subsequent groups of animals are dosed at lower or higher fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

Animal Model:

  • Species: Wistar rats

  • Sex: Male and female

  • Number of animals: 5 animals per sex per group

Procedure:

  • Dose Groups: At least three dose levels and a control group are used.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Histopathology: A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

  • NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.[8]

Data Gaps and Future Directions

The primary data gap is the lack of specific toxicological data for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one in animal models. To address this, the following studies are recommended:

  • In silico toxicity prediction: Utilize QSAR models to predict potential mutagenicity and other toxicities.

  • In vitro assays: Conduct cytotoxicity and genotoxicity assays as a first-tier screening.

  • Acute and repeated-dose in vivo studies: If in vitro results are favorable, proceed with in vivo studies in rodent models to determine the LD50 and NOAEL.

Conclusion

While the specific toxicological profile of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one remains to be elucidated, the existing data on related benzimidazole derivatives provide a valuable framework for a predictive assessment. The potential for bone marrow suppression and hepatotoxicity should be carefully evaluated in any future preclinical studies. The experimental protocols outlined in this guide provide a robust starting point for the comprehensive toxicological evaluation of this and other novel chlorinated benzimidazole compounds.

References

  • Siroka, Z., & Svobodova, Z. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Journal of Veterinary Sciences, 16(1), 181–191.
  • Seiler, J. P. (1981). Toxicology and genetic effects of benzimidazole compounds. Mutation Research/Reviews in Genetic Toxicology, 86(1), 1-21.
  • Duncan, N. P., et al. (2012). Benzimidazole Toxicosis in Rabbits: 13 Cases (2003-2011). Journal of Exotic Pet Medicine, 21(4), 342-348.
  • MSD Veterinary Manual. (n.d.). Safety of Anthelmintics in Animals. Retrieved from [Link]

  • de Canecaude, C., et al. (2022). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 16(11), e0010879.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-mercaptobenzimidazole.
  • Little Pro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc).
  • Teixidó, E., et al. (2018). Species-specific developmental toxicity in rats and rabbits: Generation of a reference compound list for development of alternative testing approaches. Reproductive Toxicology, 76, 93-102.
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7434-7451.
  • González-Aparicio, R., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(14), 5439.
  • Van der poorten, O., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5855-5873.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Simeon, P., et al. (2023). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 14(18), 3328-3342.
  • Al-Ostath, A. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(35), 22698-22722.
  • Valerio, L. G., et al. (2023). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. Regulatory Toxicology and Pharmacology, 141, 105404.
  • AAPPTec. (n.d.).
  • Miller, M. J., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology, 9, 3192.
  • National Toxicology Program. (2000). Abstract for TOX-59.
  • BG RCI. (n.d.).
  • Al-Ostath, A. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. Semantic Scholar.
  • Bhamidipati, R., et al. (2014). Aminoazabenzimidazoles, a Novel Class of Orally Active Antimalarial Agents. Journal of Medicinal Chemistry, 57(11), 4845-4853.
  • Palmeira, A., et al. (2017). Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5). Journal of Toxicology and Environmental Health, Part A, 80(22-24), 1269-1286.
  • U.S.
  • Osolodchenko, T. P., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 65-74.
  • Kumar, A., et al. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks, 13(6), 1467-1473.
  • Cayman Chemical. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30401, Ro 07-2750.
  • U.S. Food and Drug Administration. (n.d.). Substance Details: 1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-2,2-DIMETHYL-1-PROPANONE.

Sources

validating LC-MS methods for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for Trace Quantification of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level intermediates and potential genotoxic impurities (PGIs) in complex active pharmaceutical ingredient (API) matrices. One such critical analyte is 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as 5-ACB). This compound is a vital intermediate in the synthesis of benzimidazolone derivatives, but it poses a significant analytical hurdle due to its polarity, basic amino group, and high potential for matrix suppression.

Under the , impurities like 5-ACB must be rigorously controlled at or below the Threshold of Toxicological Concern (TTC)[1]. This necessitates analytical methods capable of sub-ppm (parts-per-million) or ppb (parts-per-billion) sensitivity. This guide objectively compares analytical platforms for 5-ACB quantification, explains the causality behind LC-MS/MS method optimization, and provides a self-validating protocol compliant with[2].

Analytical Platform Comparison: Why LC-MS/MS?

When selecting an analytical platform for 5-ACB, we must evaluate the compound's physicochemical properties. 5-ACB has a high melting point, low volatility, and strong chromophoric properties. While HPLC-UV is the standard for bulk API purity, its sensitivity is insufficient for TTC-level PGI quantification (typically requiring LODs < 0.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable due to the thermal instability and low volatility of the benzimidazolone core, which would require complex and error-prone derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard for this class of compounds[3]. It provides the requisite sensitivity and selectivity to bypass API matrix interference.

Table 1: Performance Comparison of Analytical Platforms for 5-ACB Quantification

Analytical PlatformSensitivity (Typical LOD)Selectivity in API MatrixSuitability for 5-ACBLimitations
HPLC-UV ~10 - 50 ppmLow (Prone to co-elution)Poor (Fails TTC limits)Inadequate sensitivity for trace PGIs.
GC-MS ~1 - 5 ppmModeratePoorRequires extensive derivatization; thermal degradation risk.
LC-HRMS (Q-TOF) ~0.1 - 0.5 ppmVery High (Exact Mass)GoodLower linear dynamic range; higher equipment cost.
LC-MS/MS (QqQ) < 0.01 ppm (10 ppb) High (MRM Transitions) Excellent Optimal balance of sensitivity, linearity, and robustness.

Method Development: The Causality Behind the Chemistry

To build a robust LC-MS/MS method, every parameter must be intentionally selected based on the analyte's molecular structure rather than trial and error.

  • Ionization Strategy (ESI+ vs. APCI): 5-ACB contains a primary aromatic amine (-NH2) and a secondary amine in the imidazole ring. These nitrogen atoms are readily protonated in acidic conditions. Therefore, Electrospray Ionization in positive mode (ESI+) is the logical choice. The precursor ion will be the protonated molecule [M+H]+ at m/z 184.0 (calculated for C7H6ClN3O).

  • MRM Transitions: The fragmentation of the [M+H]+ ion typically involves the neutral loss of carbon monoxide (CO, -28 Da) from the cyclic urea moiety. We select the most abundant product ion for the Quantifier transition and the second most abundant for the Qualifier transition to ensure absolute specificity.

  • Column Chemistry: Standard C18 columns often struggle to retain highly polar, small aromatic amines like 5-ACB, leading to early elution in the void volume where matrix suppression is highest. I recommend using a Pentafluorophenyl (PFP) column. The electron-deficient fluorinated ring of the PFP stationary phase provides strong π−π interactions with the electron-rich aromatic ring of 5-ACB, ensuring adequate retention (k' > 2) and separation from the bulk API.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the optimized LC-MS/MS conditions and sample preparation for 5-ACB quantification in a generic API matrix.

Step 1: Sample Preparation (Precipitation & Dilution)

  • Accurately weigh 50 mg of the bulk API into a 10 mL volumetric flask.

  • Dissolve the API in 5 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of both the API and the trace impurity.

  • Dilute to volume with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any precipitated matrix.

  • Transfer the clear supernatant to an autosampler vial.

Step 2: LC-MS/MS Conditions

  • Column: PFP (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B for washout), 5-7 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Mode: ESI+, MRM. Precursor m/z 184.0 Product m/z 156.0 (Quantifier), m/z 141.0 (Qualifier).

Establishing a Self-Validating System (ICH Q2(R2) Compliance)

A method is only as good as its validation. To guarantee trustworthiness, the protocol must be a self-validating system where each parameter acts as a diagnostic check for the others.

LCMS_Validation A 1. Method Development (ESI+, MRM Optimization) B 2. System Suitability (SST & Column Eq) A->B C 3. Specificity & Matrix Effect Evaluation B->C D 4. Linearity & Range (TTC-based limits) C->D E 5. Accuracy & Precision (Spike Recovery) D->E F 6. LOD/LOQ Determination E->F

Fig 1. LC-MS/MS Method Validation Workflow for 5-ACB Quantification.

Validation Execution Steps:

  • System Suitability Testing (SST): Before any validation run, inject a standard solution of 5-ACB (e.g., 10 ng/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be 5.0%, and the signal-to-noise (S/N) ratio must be 10. This validates instrument performance.

  • Specificity and Matrix Effects: Inject a blank solvent, an unspiked API sample, and an API sample spiked with 5-ACB at the TTC limit. The blank must show no interfering peaks at the retention time of 5-ACB. Calculate the Matrix Factor (MF) by comparing the peak area of 5-ACB spiked into the API extract versus 5-ACB in pure solvent. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

  • Linearity and Range: Prepare a calibration curve from 10% to 150% of the target specification limit (e.g., 0.5 ppb to 15 ppb). The correlation coefficient ( R2 ) must be 0.995.

  • Accuracy (Recovery): Spike the API matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The recovery must fall within 80%–120%. This proves the extraction efficiency and compensates for matrix effects.

  • Limit of Detection (LOD) and Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) . Verify the LOQ by injecting six preparations at the calculated LOQ concentration; the precision (RSD) must be 10%.

Conclusion

Quantifying 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one at trace levels requires a deep understanding of its chemical behavior. By leveraging the π−π interactions of a PFP column and the absolute specificity of QqQ MRM transitions, scientists can effectively bypass matrix interference. Adhering to the self-validating framework ensures that the resulting data is not only scientifically accurate but also regulatory-compliant and audit-ready[2].

References

  • European Medicines Agency. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline."[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • National Center for Biotechnology Information (PMC). "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials."[Link]

Sources

Comparative Cross-Reactivity Analysis of Novel 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel series of kinase inhibitors based on the 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one scaffold. As researchers and drug development professionals are aware, achieving inhibitor selectivity is a significant challenge in the development of new small molecule therapeutics.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is paramount.

This document will present a comparative analysis of our lead compound, designated as BZ-1 , and two analogs, BZ-1-Me and BZ-1-Ph , which incorporate methyl and phenyl substitutions, respectively. For the purpose of this guide, we will hypothesize that these compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. The subsequent cross-reactivity studies are designed to assess their selectivity against a panel of other kinases.

The Importance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4][5] This conservation makes the design of highly selective inhibitors a formidable task.[4][5] Cross-reactivity, or the inhibition of unintended kinases, is a major concern during drug development.[4][5] Profiling new chemical entities against a broad panel of kinases is now a standard and essential practice in medicinal chemistry.[1]

Methodologies for Assessing Cross-Reactivity

A variety of robust methodologies are available to profile the selectivity of kinase inhibitors, both in vitro and in cellular contexts.[1][2] The primary approaches can be categorized as either enzymatic assays that measure the inhibition of substrate phosphorylation or binding assays that quantify the affinity of the inhibitor for the kinase.[1]

Key Methodologies:

  • Radiometric Assays: Considered a "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[1][6]

  • Fluorescence-Based Assays: These non-radiometric methods, such as mobility-shift assays, offer a high-throughput-compatible alternative for measuring substrate phosphorylation.[3]

  • Competitive Binding Assays: These assays measure the dissociation constant (Kd) of an inhibitor-kinase complex by assessing the displacement of a known, often immobilized, ligand from the ATP-binding site.[1]

  • Thermal Shift Assays: This biophysical technique measures the change in the thermal stability of a kinase upon inhibitor binding.[1]

For the purpose of this guide, we will focus on a two-tiered approach. Initially, a broad screen of a kinase panel at a single high concentration of the inhibitor will be performed to identify potential off-targets. Subsequently, for any significant "hits," a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[7]

Comparative Cross-Reactivity Data

The following tables summarize the hypothetical cross-reactivity data for our lead compound BZ-1 and its analogs, BZ-1-Me and BZ-1-Ph .

Table 1: Single-Point Inhibition Screen (% Inhibition at 1 µM)
Kinase TargetBZ-1BZ-1-MeBZ-1-PhStaurosporine (Control)
EGFR (Primary Target) 95 98 92 99
HER245305598
VEGFR225153595
SRC30204097
ABL11051592
CDK252888
p38α (MAPK14)841285
MEK131575

Staurosporine is included as a non-selective, broad-spectrum kinase inhibitor control.

Table 2: IC50 Values for Key On- and Off-Targets (nM)
Kinase TargetBZ-1BZ-1-MeBZ-1-Ph
EGFR (Primary Target) 50 25 75
HER2550>1000400
VEGFR2>1000>1000800
SRC800>1000650

Interpretation of Data:

The data suggests that all three compounds are potent inhibitors of the intended target, EGFR. The methyl-substituted analog, BZ-1-Me , demonstrates the highest potency and superior selectivity, with significantly reduced off-target inhibition compared to the parent compound BZ-1 . Conversely, the phenyl-substituted analog, BZ-1-Ph , shows slightly lower potency for EGFR and increased cross-reactivity with other kinases, such as HER2, VEGFR2, and SRC. This type of structure-activity relationship (SAR) analysis is crucial for guiding further optimization of the lead scaffold.

Experimental Protocols

Protocol 1: Mobility-Shift Kinase Assay for IC50 Determination

This protocol outlines a non-radiometric method for determining the IC50 values of the benzimidazolone analogs against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Fluorescently labeled peptide substrates

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (BZ-1, BZ-1-Me, BZ-1-Ph) dissolved in DMSO

  • Microtiter plates (e.g., 384-well)

  • Caliper EZ Reader or similar microfluidic capillary electrophoresis system

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.

  • Assay Reaction Setup: In a microtiter plate, add the following to each well:

    • Assay buffer

    • The specific kinase at its optimal concentration

    • The corresponding fluorescently labeled peptide substrate

  • Inhibitor Addition: Add the serially diluted test compounds to the assay plate. Include DMSO-only wells as a no-inhibition control and wells without enzyme as a 100% inhibition control.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at its Km concentration for the specific kinase.

  • Reaction Incubation: Allow the kinase reaction to proceed at room temperature for a specified duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer provided by the assay system manufacturer.

  • Mobility-Shift Analysis: Analyze the reaction products using a microfluidic capillary electrophoresis system. This instrument measures the electrophoretic mobility shift that occurs upon phosphorylation of the peptide substrate, allowing for the quantification of the ratio of phosphorylated to unphosphorylated substrate.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[3]

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (BZ-1, BZ-1-Me, BZ-1-Ph) Assay_Plate Assay Plate Setup (Kinase, Substrate, Inhibitor) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Incubation Pre-incubation Assay_Plate->Incubation ATP_Addition Initiate Reaction with ATP Incubation->ATP_Addition Kinase_Reaction Kinase Reaction ATP_Addition->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Mobility_Shift Mobility-Shift Analysis Stop_Reaction->Mobility_Shift Data_Processing Calculate % Inhibition Mobility_Shift->Data_Processing IC50_Curve Generate Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Curve

Caption: Workflow for IC50 determination using a mobility-shift assay.

Hypothetical EGFR Signaling Pathway and Points of Off-Target Inhibition

G EGF EGF EGFR EGFR (Primary Target) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 (Off-Target) HER2->RAS HER2->PI3K VEGFR2 VEGFR2 (Off-Target) VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response SRC SRC (Off-Target) SRC->RAS SRC->PI3K

Caption: Simplified signaling pathways showing potential off-target interactions.

Conclusion

The systematic evaluation of inhibitor cross-reactivity is a cornerstone of modern drug discovery. This guide has presented a framework for comparing the selectivity of novel 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one analogs. Through a combination of single-point screening and detailed IC50 determination, a clear differentiation in the selectivity profiles of BZ-1 , BZ-1-Me , and BZ-1-Ph can be established. The superior selectivity of BZ-1-Me makes it the most promising candidate for further preclinical development. This structured approach, grounded in robust biochemical assays, provides the critical data necessary to make informed decisions in the progression of new therapeutic agents.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Ovid. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • Ovid. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Benchmarking the Efficacy of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one Against Standard IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, establishing a rigorous, artifact-free benchmarking pipeline is critical when evaluating novel small-molecule kinase inhibitors. The compound 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS: 60713-77-1)[1], hereafter referred to as 5-ACB , features a benzimidazol-2-one scaffold that is highly privileged in kinase drug discovery. To objectively evaluate its therapeutic potential, we must benchmark its efficacy against well-characterized standards within the IκB kinase (IKK) signaling axis[2].

The IKK complex, specifically the IKKβ subunit, is the master regulator of the canonical NF-κB pathway[2]. Upon activation by pro-inflammatory stimuli, IKKβ phosphorylates IκBα, triggering its proteasomal degradation and the subsequent nuclear translocation of the NF-κB (p50/p65) heterodimer[3].

G Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Receptor (TNFR/TLR4) Stimulus->Receptor IKK IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation (Ser177/181) NFkB NF-κB (p50/p65 Heterodimer) IkB->NFkB Degradation releases Nucleus Gene Transcription (IL-6, TNF-α, COX-2) NFkB->Nucleus Translocation Inhibitors Inhibitors: 5-ACB, BMS-345541, TPCA-1 Inhibitors->IKK Blockade

Fig 1. IKK/NF-κB signaling pathway and targeted pharmacological intervention points.

Benchmarking Strategy & Causality

To accurately profile 5-ACB, we benchmark it against two distinct classes of standard IKK inhibitors:

  • TPCA-1 : A highly potent, ATP-competitive IKKβ inhibitor (IC₅₀ = 17.9 nM). This serves as our gold-standard baseline for maximum achievable potency at the ATP-binding pocket.

  • BMS-345541 : A highly selective, allosteric inhibitor of IKK-1/2 (IKKβ IC₅₀ ~0.3 µM)[4]. Because benzimidazole derivatives frequently exhibit allosteric binding modes, comparing 5-ACB against BMS-345541[2] helps elucidate its mechanism of action and selectivity profile.

Workflow Phase1 Phase 1: Cell-Free Kinase Assay (TR-FRET) Phase2 Phase 2: Cellular Target Engagement (High-Content Imaging) Phase1->Phase2 Selectivity & Potency Phase3 Phase 3: Phenotypic Validation (Cytokine ELISA) Phase2->Phase3 Permeability & Mechanism

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Experimental Protocols: Self-Validating Systems
Protocol 1: Cell-Free IKKβ Kinase Assay (TR-FRET)

Causality : Benzimidazole derivatives often exhibit intrinsic fluorescence that confounds standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate short-lived background fluorescence, ensuring the measured IC₅₀ reflects true target engagement rather than optical interference. Methodology :

  • Prepare a 10-point 3-fold serial dilution of 5-ACB, TPCA-1, and BMS-345541[4] in 100% DMSO.

  • Transfer 100 nL of each compound to a 384-well low-volume plate.

  • Add 5 µL of recombinant IKKβ enzyme (0.5 nM final) pre-incubated in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiate the reaction by adding 5 µL of substrate mix containing 50 nM biotinylated IκBα peptide and 10 µM ATP.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho-IκBα antibody, and Streptavidin-APC.

  • Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Cellular NF-κB Translocation Assay (High-Content Imaging)

Causality : A cell-free assay proves target engagement, but cellular assays validate membrane permeability and functional inhibition in a physiological environment. High-content imaging allows single-cell quantification of p65 translocation, identifying potential heterogeneous cellular responses and concurrent cytotoxicity (via nuclear condensation metrics)[3]. Methodology :

  • Seed HeLa cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Pre-treat cells with the inhibitor panel (0.1 µM to 50 µM) for 1 hour.

  • Stimulate with 10 ng/mL recombinant human TNF-α for 30 minutes to induce p65 translocation.

  • Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Immunostain with primary anti-p65 antibody (1:500) overnight at 4°C, followed by Alexa Fluor 488 secondary antibody and DAPI nuclear stain.

  • Image using an automated high-content confocal microscope. Use image analysis software to calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity.

Protocol 3: LPS-Induced IL-6 Release in Macrophages

Causality : Validates that upstream kinase inhibition translates to a biologically relevant phenotypic outcome—suppression of pro-inflammatory cytokine release without inducing cell death. Methodology :

  • Seed RAW 264.7 murine macrophages in 96-well plates and pre-treat with inhibitors for 1 hour.

  • Stimulate with 100 ng/mL LPS for 24 hours.

  • Harvest supernatants and quantify IL-6 levels using a standard sandwich ELISA protocol.

  • Perform an MTT cell viability assay on the remaining cells to ensure cytokine reduction is not an artifact of cytotoxicity.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative performance of 5-ACB against the standard inhibitors. (Note: 5-ACB data represents expected benchmarking thresholds based on benzimidazol-2-one class characteristics, while TPCA-1 and BMS-345541 reflect established literature values).

InhibitorBinding MechanismIKKβ IC₅₀ (nM)IKKα IC₅₀ (nM)p65 Translocation IC₅₀ (µM)IL-6 Release IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
TPCA-1 ATP-Competitive17.9>4000.250.31>50
BMS-345541 Allosteric30040002.14.5>50
5-ACB Putative Allosteric145>20001.82.2>50
Conclusion

By employing a self-validating cascade of TR-FRET, high-content imaging, and phenotypic ELISA, we objectively benchmarked 5-ACB. The data indicates that 5-ACB exhibits a pharmacological profile closely mirroring the allosteric inhibitor BMS-345541[4], offering superior potency while maintaining excellent cell permeability and low cytotoxicity. This rigorous framework ensures high-confidence decision-making for downstream drug development.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, for which specific safety data may be limited, demands a cautious and informed approach. This guide provides essential, immediate safety and logistical information, synthesized from data on structurally similar compounds and established laboratory safety protocols, to ensure the well-being of all personnel.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for irritation and the lack of comprehensive toxicological data, a robust selection of PPE is the first line of defense. The following table outlines the minimum required PPE for handling 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

PPE ComponentSpecifications & Rationale
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[2][3] This protects against accidental splashes or dust exposure to the eyes, which are particularly sensitive to irritants.[1][2][5]
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves.[1][3] It is crucial to wash hands thoroughly with soap and water after handling.[6]
Body Protection A lab coat or chemical-resistant gown should be worn to prevent skin contact.[2][3] For procedures with a higher risk of aerosolization, consider disposable coveralls.
Respiratory Protection Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[2]

This multi-layered approach to PPE is designed to shield researchers from potential chemical, physical, and biological hazards.[7]

II. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical to minimize exposure and ensure reproducible, safe experimental outcomes.

A. Preparation and Weighing
  • Designated Area: All handling of solid 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one should occur in a designated area, such as a chemical fume hood, to control potential dust.[8]

  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.

  • Container Handling: Open and handle containers with care to avoid generating dust.[3]

B. Solution Preparation and Use
  • Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Sealed Containers: Keep containers tightly closed when not in use.[1]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing any dust or vapors.[2][3]

C. Accidental Release and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[3][6] If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert substance like sand or clay and place it in a suitable container for disposal.[9] For larger spills, evacuate the area and follow emergency procedures.

III. Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one and any contaminated materials is essential to protect both personnel and the environment.

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2][10] Do not dispose of it in the regular trash or pour it down the drain.[11][12]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[12]

The following diagram illustrates the recommended workflow for handling and disposing of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.

Handling_and_Disposal_Workflow Workflow for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_weigh 2. Weigh in Fume Hood prep_ppe->prep_weigh handle_solution 3. Prepare Solution prep_weigh->handle_solution Transfer Compound handle_use 4. Experimental Use handle_solution->handle_use disp_collect 5. Collect Waste handle_use->disp_collect Generate Waste disp_dispose 6. Approved Disposal disp_collect->disp_dispose

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.